Product packaging for Pyridin-4-ol-d5(Cat. No.:CAS No. 45503-33-1)

Pyridin-4-ol-d5

Cat. No.: B1411355
CAS No.: 45503-33-1
M. Wt: 100.13 g/mol
InChI Key: GCNTZFIIOFTKIY-HXRFYODMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridin-4-ol-d5 is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 100.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxypyridine-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B1411355 Pyridin-4-ol-d5 CAS No. 45503-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-deuteriooxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNTZFIIOFTKIY-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1O[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45503-33-1
Record name 45503-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyridin-4-ol-d5: Chemical Properties, Structure, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol-d5 is the deuterated isotopologue of Pyridin-4-ol, a heterocyclic aromatic organic compound. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in a variety of scientific applications. Its primary utility lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from its non-deuterated counterpart in complex biological matrices. Furthermore, the kinetic isotope effect observed upon deuteration can provide insights into reaction mechanisms and metabolic pathways, making it a subject of interest in pharmacokinetic and drug metabolism studies[1].

Chemical Properties and Structure

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values, providing an estimation based on computational models.

PropertyValueSource
Molecular Formula C₅D₅NOMedChemExpress, ChemBK
Molecular Weight 100.13 g/mol MedChemExpress, InvivoChem
CAS Number 45503-33-1MedChemExpress, ChemBK
Appearance Solid at room temperatureInvivoChem
Melting Point 150-151 °C (for non-deuterated form)ChemBK
Boiling Point 380.6 ± 0.0 °C at 760 mmHg (Predicted)InvivoChem
Density 1.2 ± 0.1 g/cm³ (Predicted)InvivoChem
Flash Point 182.3 ± 20.4 °C (Predicted)InvivoChem
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C (Predicted)InvivoChem
Refractive Index 1.560 (Predicted)InvivoChem
LogP -1.3 (Predicted)InvivoChem
SMILES [2H]C1=C(C([2H])=C([2H])N=C1[2H])O[2H]MedChemExpress
InChI Key GCNTZFIIOFTKIY-HXRFYODMSA-NInvivoChem
Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one-d5. This equilibrium is a critical aspect of its chemistry, with the relative stability of the two tautomers being dependent on the physical state and the solvent[2][3][4]. In the gas phase, the enol form (this compound) is generally favored. However, in solution and in the solid state, the more polar keto form (Pyridin-4(1H)-one-d5) is typically more stable, particularly in polar solvents, due to intermolecular hydrogen bonding[2][5]. The presence of both tautomers can be observed spectroscopically, for instance, as multiple spots on a Thin Layer Chromatography (TLC) plate or as duplicate signals in NMR spectra[2].

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of the parent compound and for the analysis of deuterated molecules provide a strong foundation for researchers.

Synthesis

The synthesis of this compound would likely involve a deuteration step on a pre-existing pyridine ring or the use of deuterated starting materials in a de novo synthesis.

  • General Synthesis of 4-Hydroxypyridine: A common method for the synthesis of 4-hydroxypyridine involves the hydroxylation of a pyridine derivative. One documented procedure utilizes pyridine-4-boronic acid as a starting material. The general steps are as follows[6]:

    • A mixture of pyridine-4-boronic acid, a copper(II) sulfate pentahydrate catalyst, and an additive such as ethyl acetate is prepared in a solvent like methanol.

    • The reaction mixture is heated with continuous stirring.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is washed to remove unreacted starting materials and by-products.

    • The crude product is then purified, typically by column chromatography.

    To synthesize the deuterated analog, one might start with deuterated pyridine-4-boronic acid or perform the reaction in a deuterated solvent and with a deuterium source.

  • Deuteration of Pyridine: A general method for the deuteration of pyridine involves a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine vapor and heavy water (D₂O). This method could potentially be adapted for the synthesis of this compound or its precursors.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and isotopic enrichment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence or significant reduction of proton signals corresponding to the pyridine ring and the hydroxyl group would confirm successful deuteration. Residual proton signals can be used to quantify the isotopic enrichment.

    • ²H (Deuterium) NMR: The presence of deuterium signals at chemical shifts corresponding to the pyridine ring and hydroxyl positions would directly confirm the incorporation of deuterium.

    • ¹³C NMR: The carbon spectrum would show characteristic shifts for the pyridine ring, with coupling to deuterium atoms potentially observable.

    A general protocol for acquiring a standard 1D ¹H NMR spectrum would involve[7]:

    • Dissolving a small amount of the sample in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).

    • Transferring the solution to an NMR tube.

    • Placing the tube in the NMR spectrometer and ensuring thermal equilibrium.

    • Tuning and matching the probe, followed by lock optimization and shimming.

    • Calibrating the pulse width.

    • Acquiring the spectrum using a standard pulse sequence with an appropriate number of scans and a suitable relaxation delay.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution of this compound. The mass spectrum will show a molecular ion peak at m/z 100, corresponding to the fully deuterated species. The relative intensities of peaks at lower masses (m/z 99, 98, etc.) can be used to determine the degree of isotopic enrichment. Electrospray ionization (ESI) is a suitable technique for analyzing this compound[8].

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D and O-D stretching vibrations will appear at lower frequencies compared to the corresponding C-H and O-H vibrations in the non-deuterated compound, providing further evidence of deuteration[9].

Biological Activity and Metabolism

While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated counterpart and related structures are of interest to researchers in drug discovery and development.

Catabolism of 4-Hydroxypyridine

Research on Arthrobacter sp. has elucidated a catabolic pathway for 4-hydroxypyridine[10]. The bacterium can utilize 4-hydroxypyridine as a sole source of carbon and energy. The degradation pathway involves the following key steps[10]:

  • Hydroxylation: 4-hydroxypyridine is first hydroxylated to 3,4-dihydroxypyridine by a flavin-dependent monooxygenase.

  • Ring Cleavage: The resulting 3,4-dihydroxypyridine undergoes oxidative ring opening, catalyzed by an amidohydrolase, to form 3-(N-formyl)-formiminopyruvate.

  • Further Conversion: This intermediate is then converted to 3-formylpyruvate by a hydrolase.

Catabolic_Pathway cluster_0 Catabolism of 4-Hydroxypyridine in Arthrobacter sp. 4-Hydroxypyridine 4-Hydroxypyridine 3,4-Dihydroxypyridine 3,4-Dihydroxypyridine 4-Hydroxypyridine->3,4-Dihydroxypyridine Monooxygenase 3-(N-formyl)-formiminopyruvate 3-(N-formyl)-formiminopyruvate 3,4-Dihydroxypyridine->3-(N-formyl)-formiminopyruvate Amidohydrolase 3-Formylpyruvate 3-Formylpyruvate 3-(N-formyl)-formiminopyruvate->3-Formylpyruvate Hydrolase

Caption: Catabolic pathway of 4-hydroxypyridine.

Biological Activities of Related Compounds

Derivatives of 4-hydroxypyridone have been shown to exhibit a range of biological activities:

  • Antimicrobial and Cytotoxic Activities: Certain 4-hydroxy-2-pyridone alkaloids isolated from fungi have demonstrated broad-spectrum cytotoxicity against various cancer cell lines and selective activity against bacteria such as S. aureus[11].

  • Enzyme Inhibition: Some militarinone-inspired 4-hydroxypyridones have been identified as selective ATP-competitive inhibitors of the stress pathway kinase MAP4K4, suggesting potential therapeutic applications in neurological diseases[12].

  • Pharmaceutical Intermediates: 4-Hydroxypyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antivirals, and cardiovascular drugs[13].

Conclusion

This compound is a specialized chemical tool with significant applications in analytical chemistry, particularly in mass spectrometry- and NMR-based quantitative studies. Its value stems from the stable isotopic label, which allows for its use as an internal standard and as a probe in metabolic and pharmacokinetic research. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for the synthesis of pyridines and the analysis of deuterated compounds provide a solid framework for its use. The biological activities of related 4-hydroxypyridine and pyridone derivatives highlight the potential for this chemical scaffold in drug discovery, further underscoring the importance of tools like this compound in advancing pharmaceutical research.

References

In-Depth Technical Guide: Synthesis and Purification of Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard in mass spectrometry-based bioanalysis. This guide outlines a feasible synthetic route, detailed experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound can be approached in a two-stage process:

  • Synthesis of the Pyridin-4-ol Core: Preparation of the non-labeled Pyridin-4-ol scaffold.

  • Deuteration: Introduction of deuterium atoms onto the pyridin-4-ol core via hydrogen-deuterium (H/D) exchange.

This guide will focus on a robust and high-yielding method for the synthesis of the pyridin-4-ol core via diazotization of 4-aminopyridine, followed by a plausible H/D exchange strategy.

Synthesis of the Pyridin-4-ol Core

A well-established and efficient method for the synthesis of 4-hydroxypyridine is the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt. This method has been reported to achieve high yields.

Experimental Protocol: Synthesis of 4-Hydroxypyridine

This protocol is adapted from a known procedure involving diazotization and hydrolysis.

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Butyl nitrite

  • Barium Hydroxide solution

  • Carbon Dioxide

  • Activated Carbon

  • Methanol

Procedure:

  • Preparation of the Diazonium Solution:

    • In a 1000 mL three-necked flask, cautiously add 140 mL of 98% concentrated sulfuric acid to 400 mL of water while maintaining the temperature between 20-40°C.

    • Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

    • Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.

  • Hydrolysis and Neutralization:

    • Transfer the diazonium solution to a separate flask and dilute with 2000 mL of water.

    • Neutralize the solution by adding a barium hydroxide solution, controlling the reaction temperature at 30-60°C until the pH reaches 7.5-8.

    • Introduce carbon dioxide to precipitate excess barium hydroxide until the pH is 6.

  • Purification of Crude 4-Hydroxypyridine:

    • Filter the reaction mixture and wash the precipitate to obtain a crude 4-hydroxypyridine solution.

    • Transfer the crude solution to a 2 L three-necked flask.

    • Add activated carbon and 99.5% methanol for decolorization and initial purification.

    • The final product can be further purified by vacuum distillation to yield high-purity 4-hydroxypyridine.

Quantitative Data for 4-Hydroxypyridine Synthesis
ParameterValueReference
Starting Material 4-Aminopyridine (95 g)[1]
Key Reagents Concentrated H₂SO₄, Butyl nitrite, Ba(OH)₂[1]
Reported Yield ~92%[1]
Purity >99%[1]

Deuteration of Pyridin-4-ol

The introduction of deuterium can be achieved through H/D exchange reactions. Given the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with 4-pyridone, the deuteration can potentially occur at various positions on the ring. The 4-pyridone tautomer is favored in solution.

One promising method for the deuteration of pyridine derivatives is through an electrochemical approach, which has been shown to be highly regioselective for the C4-position in a range of pyridine substrates. While a specific protocol for 4-hydroxypyridine is not explicitly detailed in the literature, a general procedure can be adapted.

Proposed Experimental Protocol: Electrochemical C4-Deuteration

This proposed protocol is based on a general method for the electrochemical C-H deuteration of pyridine derivatives with D₂O.

Materials:

  • 4-Hydroxypyridine

  • Deuterium Oxide (D₂O)

  • Tetrabutylammonium iodide (ⁿBu₄NI)

  • Anhydrous Dimethylformamide (DMF)

  • Graphite felt (anode)

  • Lead plate (cathode)

  • Undivided electrochemical cell

Procedure:

  • Reaction Setup:

    • In an oven-dried 15 mL undivided electrochemical cell equipped with a magnetic stir bar, add 4-hydroxypyridine (0.3 mmol), ⁿBu₄NI (0.3 mmol, 1.0 equiv.), and D₂O (15 mmol, 50.0 equiv.).

    • Add 4.0 mL of anhydrous DMF via syringe.

    • Equip the cell with a graphite felt anode and a lead cathode.

  • Electrolysis:

    • Conduct the electrolysis at a constant current of 20 mA for 10 hours at room temperature with stirring.

  • Work-up and Purification:

    • After the reaction is complete, extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate Pyridin-4-ol-d₅.

Expected Quantitative Data for Deuteration

The following table presents expected outcomes based on reported data for similar pyridine derivatives. Actual results for 4-hydroxypyridine may vary and would require experimental optimization.

ParameterExpected ValueReference
Deuterium Source D₂O[2]
Catalyst/Electrolyte ⁿBu₄NI[2]
Isotopic Enrichment (D-inc) Good to excellent (>90%)[2]
Yield Good to excellent[2]
Regioselectivity Expected primarily at C4[2]

Purification of this compound

The purification of pyridin-4-ol and its deuterated analog is complicated by the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. These tautomers often have similar polarities, making chromatographic separation challenging.

Purification Strategies:

  • Column Chromatography: While challenging, careful selection of the stationary and mobile phases may allow for the separation of the desired product from impurities.

  • Vacuum Distillation: This technique can be effective for purifying the non-deuterated 4-hydroxypyridine and may be applicable to the deuterated analog, provided it is thermally stable.

  • Derivatization: A common strategy to overcome purification difficulties is to convert the crude product into a less polar derivative that is easier to purify. For instance, the crude mixture can be deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride to form a pyridin-4-yl nonaflate. This derivative can be readily purified by standard silica gel chromatography, and the nonaflate group can be subsequently removed if necessary.

Visualizing the Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed synthetic pathway.

Synthesis_Workflow cluster_synthesis Synthesis of Pyridin-4-ol Core cluster_purification1 Purification cluster_deuteration Deuteration cluster_purification2 Final Purification 4-Aminopyridine 4-Aminopyridine Diazotization Diazotization 4-Aminopyridine->Diazotization H₂SO₄, Butyl nitrite Hydrolysis Hydrolysis Diazotization->Hydrolysis H₂O Neutralization Neutralization Hydrolysis->Neutralization Ba(OH)₂, CO₂ Crude Pyridin-4-ol Crude Pyridin-4-ol Neutralization->Crude Pyridin-4-ol Purified Pyridin-4-ol Purified Pyridin-4-ol Crude Pyridin-4-ol->Purified Pyridin-4-ol Activated Carbon, Vacuum Distillation Electrochemical Cell Electrochemical Cell Purified Pyridin-4-ol->Electrochemical Cell D₂O, ⁿBu₄NI, DMF Crude this compound Crude this compound Electrochemical Cell->Crude this compound Pure this compound Pure this compound Crude this compound->Pure this compound Column Chromatography

Caption: Overall workflow for the synthesis and purification of this compound.

Deuteration_Pathway Pyridin-4-ol Pyridin-4-ol C₅H₅NO Intermediate Anionic Intermediate [C₅H₄NO]⁻ Pyridin-4-ol->Intermediate + e⁻ (Cathode) This compound This compound C₅D₅NO Intermediate->this compound + D₂O

Caption: Proposed electrochemical deuteration pathway of Pyridin-4-ol.

Conclusion

This technical guide outlines a comprehensive and feasible approach for the synthesis and purification of this compound. The presented two-step strategy, involving the synthesis of the pyridin-4-ol core followed by electrochemical deuteration, offers a promising route to this valuable isotopically labeled compound. The provided experimental protocols and purification strategies, along with the quantitative data, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further experimental optimization, particularly for the deuteration and purification steps, is recommended to achieve the desired yield and isotopic enrichment for specific applications.

References

Physical and chemical characteristics of Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyridin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated analog of Pyridin-4-ol, where all five hydrogen atoms have been substituted with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also influence the pharmacokinetic and metabolic profiles of drug molecules, a property explored in drug development to enhance therapeutic efficacy[1]. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, relevant experimental protocols, and key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for its non-deuterated counterpart, Pyridin-4-ol, are included for comparison where available, as the deuterated version is expected to have very similar physical properties.

General and Physical Properties
PropertyValueReference
Chemical Name 2,3,5,6-tetradeuterio-4-deuteriooxypyridine[2]
Molecular Formula C₅D₅NO[1][3]
Molecular Weight 100.13 g/mol [1][2]
Exact Mass 100.068 u[2]
CAS Number 45503-33-1[1]
Unlabeled CAS 626-64-2[1]
Appearance Solid at room temperature[2]
Melting Point 150-151 °C (lit.)[3]
Boiling Point 380.6 ± 0.0 °C at 760 mmHg (Predicted)[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Solubility and Partitioning
PropertyValueReference / Notes
Water Solubility SolubleBased on Pyridine-d5[4][5][6]
Organic Solvents Slightly soluble in DMSO and Methanol. Soluble in alcohol, ether, acetone, benzene.Based on Pyridin-4-ol and Pyridine-d5[4][5][6][7]
LogP -1.3 (Predicted)[2]
pKa 3.2 at 20°C (for Pyridin-4-ol)[7]

Chemical Characteristics and Tautomerism

A critical chemical characteristic of Pyridin-4-ol is its existence in a tautomeric equilibrium with Pyridin-4-one. In the case of the deuterated analog, this involves an equilibrium between this compound and 4-Pyridone-d4, with the deuterium atom moving between the oxygen and the nitrogen. This equilibrium is influenced by factors such as the solvent, concentration, and temperature[8]. In polar solvents, the pyridone tautomer is generally the favored form[8]. This phenomenon has significant implications for its analysis and purification, as the presence of two rapidly interconverting species can lead to broadened peaks in NMR spectra and difficulties in chromatographic separation[8].

Caption: Tautomeric equilibrium between this compound and 4-Pyridone-d4.

Experimental Protocols

Synthesis and Purification

The synthesis of pyridin-4-ol derivatives can be challenging. Common methods include multi-component reactions or starting from precursors like 4-aminopyridine[9][10]. A general procedure starting from 4-aminopyridine involves:

  • Diazotization: 4-aminopyridine is treated with a nitrite source (e.g., butyl nitrite) in the presence of a strong acid like sulfuric acid to form a diazonium salt intermediate[9].

  • Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the crude 4-hydroxypyridine[9].

  • Neutralization and Isolation: The reaction mixture is neutralized, often with a base like barium hydroxide, and the crude product is isolated[8][9].

Purification is complicated by the tautomerism and high polarity of the product[8][10]. A common and effective strategy involves derivatization to a less polar compound that is more amenable to standard silica gel chromatography[8][10].

Protocol for Derivatization and Purification:

  • Deprotonation: The crude pyridin-4-ol/pyridin-4-one mixture is dissolved in a suitable solvent (e.g., THF) and deprotonated with a strong base such as sodium hydride (NaH) to form the corresponding pyridin-4-olate[8][10].

  • Sulfonylation: The resulting olate is then reacted with a sulfonating agent, such as nonafluorobutanesulfonyl fluoride (NfF), to yield the pyridin-4-yl nonaflate derivative[8][10].

  • Chromatography: This less polar nonaflate can be effectively purified using column chromatography on silica gel, typically with an eluent system like petroleum ether and ethyl acetate[9][10].

Analytical Characterization
  • NMR Spectroscopy: In ¹H NMR, the spectrum of this compound would be expected to show a significant reduction or complete absence of signals corresponding to the pyridine ring and hydroxyl protons compared to its non-deuterated analog. Residual proton signals in the deuterated solvent are used as a reference[11]. The presence of tautomers can cause peak broadening[8].

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will appear at an m/z value 5 units higher than that of the unlabeled Pyridin-4-ol (95.10 g/mol )[12]. This mass shift is a key feature used in isotope dilution mass spectrometry.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which occur at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2800-3200 cm⁻¹). Similarly, the O-D stretch will be shifted to a lower wavenumber compared to the O-H stretch. IR and Raman spectra for the related Pyridine-d5 have been extensively studied[5][13][14][15][16].

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for quantifying the unlabeled analog in biological or environmental samples[1]. Because it is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry, correcting for sample loss during preparation and instrumental variability. The mass difference allows for its distinct detection by the mass spectrometer.

workflow A Sample containing Analyte (Pyridin-4-ol) B Spike with known amount of Internal Standard (this compound) A->B Step 1 C Sample Preparation (e.g., Extraction, Derivatization) B->C Step 2 D LC-MS or GC-MS Analysis C->D Step 3 E Data Acquisition (Monitor m/z for Analyte and IS) D->E Step 4 F Quantification (Calculate Analyte/IS Peak Area Ratio) E->F Step 5 G Determine Analyte Concentration F->G Step 6

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Tracers in Metabolic Studies

Stable isotope-labeled compounds like this compound can be used as tracers to follow the metabolic fate of a parent drug molecule in vitro and in vivo. The deuterium label allows metabolites to be distinguished from endogenous compounds by mass spectrometry, aiding in the identification of metabolic pathways.

Kinetic Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of chemical reactions where a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect. In drug development, this principle is sometimes exploited by selectively deuterating a drug molecule at sites of metabolic oxidation. This can slow down its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites[1].

Conclusion

This compound is a specialized chemical reagent with significant applications in analytical and pharmaceutical sciences. Its physical properties are nearly identical to its non-deuterated analog, but its increased mass makes it an excellent internal standard for precise quantification. Understanding its chemical characteristics, particularly the tautomeric equilibrium with 4-Pyridone-d4, is crucial for its effective synthesis, purification, and analysis. As analytical techniques become more sensitive and the study of drug metabolism more detailed, the role of stable isotope-labeled compounds like this compound will continue to be indispensable for researchers, scientists, and drug development professionals.

References

A Technical Guide to High-Purity Pyridin-4-ol-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. This document is intended to assist researchers in selecting a suitable supplier and provides technical information relevant to its application in experimental settings.

Commercial Supplier Overview

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key specifications from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightIsotopic PurityChemical Purity
MedChemExpress HY-W007690S45503-33-1C₅D₅NO100.13Not specified>98% (typically)
LGC Standards (Toronto Research Chemicals) TRC-P99972545503-33-1C₅D₅NO100.13Not specifiedNot specified

Note: Isotopic and chemical purity are critical parameters for applications in quantitative analysis and as internal standards. While not always explicitly stated on product web pages, this information is typically available on the Certificate of Analysis provided with the product.

Physicochemical Properties

  • Appearance: Typically a solid.

  • Storage: Recommended storage conditions are typically at -20°C for long-term stability.

  • Solubility: Soluble in DMSO.

Experimental Protocols for Quality Assessment

The following are generalized protocols for the assessment of isotopic and chemical purity of deuterated compounds like this compound. These methods are standard in the field and can be adapted based on available instrumentation and specific experimental needs.

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Objective: To determine the isotopic enrichment of Deuterium in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard (with known purity) into an NMR tube.

    • Dissolve the sample and standard in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification. A D1 of 5 times the longest T1 relaxation time is recommended.

    • Optimize acquisition parameters for a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.

    • Calculate the isotopic purity based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.

Determination of Chemical Purity by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and assess the chemical purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC-MS system for separation from any potential impurities.

    • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., ESI+ or ESI-).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the deuterated compound ([M+H]⁺ or [M-H]⁻).

    • Analyze the spectrum for the presence of any impurity peaks. The relative intensity of these peaks can provide a semi-quantitative measure of purity.

Logical Workflow for Supplier Selection and Quality Control

The following workflow outlines a systematic approach for researchers to select a supplier and verify the quality of high-purity this compound for their studies.

G Workflow for this compound Procurement and QC A Identify Potential Suppliers B Request Product Specifications and CoA A->B C Compare Purity, Price, and Availability B->C D Select Supplier and Procure Material C->D E Perform In-house Quality Control D->E F qNMR for Isotopic Purity E->F G LC-MS for Chemical Purity E->G H Approve for Research Use F->H G->H

Caption: A logical workflow for the procurement and quality control of this compound.

Potential Signaling Pathway Involvement: DNA Damage Response

Some pyridine derivatives have been shown to induce cellular senescence through the activation of the p21 signaling pathway by causing DNA damage.[1] The DNA damage response (DDR) is a complex network of signaling pathways that are activated in response to DNA damage. A key player in this response is the tumor suppressor protein p53, which can induce the expression of the cyclin-dependent kinase inhibitor p21. p21, in turn, can halt the cell cycle, allowing time for DNA repair.

The following diagram illustrates a simplified overview of the p21-mediated DNA damage response pathway.

G Simplified p21-Mediated DNA Damage Response Pathway cluster_0 Signal Transduction cluster_1 Gene Expression cluster_2 Cellular Response A DNA Damage B ATM/ATR Kinases A->B activates C p53 Activation B->C phosphorylates D p21 Transcription C->D induces E p21 Protein D->E F CDK2/Cyclin E Inhibition E->F inhibits G Cell Cycle Arrest (G1/S) F->G leads to

Caption: A simplified diagram of the p21-mediated DNA damage response pathway.

References

Isotopic Purity of Pyridin-4-ol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, primarily to modulate pharmacokinetic properties through the kinetic isotope effect. Therefore, ensuring high isotopic purity is paramount for the reliability and reproducibility of preclinical and clinical studies. This document outlines the common analytical methodologies for determining isotopic purity, presents typical purity data for analogous compounds, and describes a plausible synthetic route for this compound.

Data Presentation: Isotopic Purity of Deuterated Compounds

While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the following table summarizes the typical isotopic purities of commercially available deuterated compounds with similar structural features, providing an expected range for this compound.

CompoundDegree of DeuterationStated Isotopic Purity (atom % D)Analytical Method(s)
Pyridine-d5d5≥ 99.5%NMR Spectroscopy
Pyridine-d5d599.8%Not Specified
Tamsulosin-d4d499.5%HR-MS, NMR
Oxybutynin-d5d598.8%HR-MS, NMR
Eplerenone-d3d399.9%HR-MS, NMR
Propafenone-d7d796.5%HR-MS, NMR

Table 1: Representative Isotopic Purity of Commercially Available Deuterated Compounds. Data compiled from publicly available information.[1]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Analysis

High-resolution mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a rapid and highly sensitive method for determining the isotopic distribution of a sample.[2][3]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration typically in the range of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled with an ESI source is used. The instrument must be calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive or negative ion mode, depending on the ionization efficiency of the analyte. Full scan mode is used to capture the entire isotopic cluster of the molecular ion.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The most abundant peak will be the fully deuterated species ([M+H]⁺ for the d5-isotopologue).

    • Peaks corresponding to lower deuteration levels (d4, d3, etc.) will be observed at consecutively lower m/z values.

    • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.

    • The isotopic purity is calculated as the percentage of the d5-isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Analysis

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the positions of deuterium incorporation and quantify the isotopic purity. Both ¹H and ²H (Deuterium) NMR can be employed.

¹H NMR Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the expected residual proton signals of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. To achieve quantitative results, a sufficient relaxation delay between scans is crucial.

  • Data Analysis:

    • In a highly deuterated sample, the proton signals will be significantly attenuated.

    • The presence of small signals in the regions where protons are expected in the non-deuterated Pyridin-4-ol indicates incomplete deuteration.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard or to the signal of a non-deuterated portion of the molecule if one exists.

²H NMR Methodology:

  • Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., DMSO, Chloroform).

  • Instrumentation: An NMR spectrometer equipped with a deuterium probe is required.

  • Data Acquisition: A ²H NMR spectrum is acquired.

  • Data Analysis:

    • The ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.

    • The chemical shifts in the ²H spectrum are analogous to those in the ¹H spectrum.

    • The presence of signals at the expected positions confirms the sites of deuteration. The relative integrals of these signals can provide information about the distribution of deuterium.

Synthesis of this compound

While the exact commercial synthesis of this compound may be proprietary, a plausible synthetic route can be conceptualized based on established methods for pyridine synthesis and deuteration. A common approach involves the deuteration of a pre-formed pyridine ring.

One possible pathway starts from Pyridine-N-oxide. The N-oxide functional group activates the pyridine ring for electrophilic substitution and can also facilitate H/D exchange at the ortho and para positions under certain conditions. Subsequent removal of the N-oxide would yield the desired deuterated pyridine derivative, which can then be converted to this compound.

Visualizations

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent ms Infuse into ESI source of a calibrated HRMS prep->ms acquire Acquire full scan mass spectrum ms->acquire process Identify and integrate isotopologue peaks (d0-d5) acquire->process calculate Calculate relative abundance of each isotopologue process->calculate purity Determine Isotopic Purity (%) calculate->purity

Figure 1. Experimental workflow for determining the isotopic purity of this compound using HRMS.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep Dissolve this compound in a suitable NMR solvent nmr Acquire 1H or 2H NMR spectrum on a high-field spectrometer prep->nmr analyze Analyze residual proton signals (1H NMR) or deuterium signals (2H NMR) nmr->analyze quantify Quantify isotopic purity and confirm deuteration sites analyze->quantify

Figure 2. General workflow for isotopic purity analysis of this compound by NMR spectroscopy.

synthesis_pathway start Pyridine n_oxide Pyridine-N-oxide start->n_oxide Oxidation deuteration H/D Exchange (e.g., D2O, acid/base catalyst) n_oxide->deuteration d5_n_oxide Pyridine-d5-N-oxide deuteration->d5_n_oxide deoxygenation Deoxygenation (e.g., PCl3 or H2/Pd) d5_n_oxide->deoxygenation pyridine_d5 Pyridine-d5 deoxygenation->pyridine_d5 functionalization Functionalization at C4 pyridine_d5->functionalization final_product This compound functionalization->final_product

References

Tautomerism of Pyridin-4-ol and its deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol and its Deuterated Analog

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in chemistry with profound implications in drug discovery and materials science. The specific case of pyridin-4-ol presents a classic example of lactam-lactim tautomerism, existing in equilibrium with its pyridin-4(1H)-one form. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and physical state.[1][2][3] Understanding and controlling this equilibrium is crucial for drug development professionals, as the different tautomers of a molecule can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic pathways.

This technical guide provides a comprehensive overview of the tautomerism of pyridin-4-ol, with a special focus on the influence of isotopic substitution, specifically the replacement of hydrogen with deuterium. We will delve into the experimental methodologies used to characterize this equilibrium, present quantitative data, and explore the underlying principles that govern this phenomenon.

The Pyridin-4-ol Tautomeric Equilibrium

Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic alcohol form (pyridin-4-ol or the "enol" form) and the non-aromatic amide form (pyridin-4(1H)-one or the "keto" form).[1][4][5] While the pyridone form disrupts the aromaticity of the pyridine ring, it is often stabilized by factors such as intermolecular hydrogen bonding and the high stability of the amide functional group.[3][4]

Caption: The lactam-lactim tautomeric equilibrium of Pyridin-4-ol.

The equilibrium constant, KT = [Keto]/[Enol], dictates the relative population of each tautomer. The stability and, therefore, the dominant form, are heavily influenced by the surrounding environment.

  • Gas Phase: In the gas phase, the enol (pyridin-4-ol) form is generally the more stable tautomer.[1][2][6] Ab initio calculations suggest that 4-hydroxypyridine is more stable than 4-pyridone by approximately 2.4 kcal/mol in a vacuum.[6]

  • Solution: The equilibrium is highly solvent-dependent.[1][7] Non-polar solvents can favor the enol form or a mixture of both tautomers.[2][3] In contrast, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, strongly favor the more polar keto (pyridin-4(1H)-one) form.[1][2][3]

  • Solid State: In the crystalline or solid state, the keto form is typically the predominant, if not exclusive, tautomer due to the stabilization afforded by intermolecular hydrogen bonding in the crystal lattice.[1][3][4]

The Deuterium Isotope Effect

Substituting hydrogen with its heavier isotope, deuterium, can perturb a chemical equilibrium. This is known as the deuterium isotope effect on equilibria. In the context of pyridin-4-ol tautomerism, deuteration can occur at the N-H or O-H bond. The primary cause of this effect is the difference in zero-point vibrational energy (ZPVE) between a C-H, N-H, or O-H bond and the corresponding C-D, N-D, or O-D bond. The bond to deuterium has a lower ZPVE, making it stronger and more difficult to break.

For the pyridin-4-ol equilibrium, deuteration of the tautomeric proton (N-H/O-H) is expected to shift the equilibrium. The magnitude and direction of this shift depend on the vibrational environment of the proton in each tautomer. While extensive quantitative data for the deuterated analog of pyridin-4-ol is not widely published, the principles of isotope effects suggest that the equilibrium will shift to favor the tautomer where the proton (or deuteron) is in a more constrained vibrational state (i.e., a steeper potential well).[8] This can be a subtle effect, but it is a valuable tool for mechanistic studies.[8][9]

Factors Equilibrium Tautomeric Equilibrium (K_T = [Keto]/[Enol]) Keto Favors Keto Form (Pyridin-4(1H)-one) Equilibrium->Keto Enol Favors Enol Form (Pyridin-4-ol) Equilibrium->Enol Solvent Solvent Polarity Solvent->Equilibrium Influences Deuteration Deuterium Substitution (Isotope Effect) Deuteration->Equilibrium Perturbs State Physical State (Gas, Solution, Solid) State->Equilibrium Determines

Caption: Key factors influencing the tautomeric equilibrium of pyridin-4-ol.

Quantitative Data Summary

The following tables summarize the relative stability of the pyridin-4-ol tautomers across different phases and the characteristic spectroscopic data used for their identification.

Table 1: Relative Stability of Tautomers in Different Phases

PhaseDominant TautomerMethod of DeterminationReference(s)
Gas PhasePyridin-4-ol (Enol)IR Spectroscopy, Ab Initio Calculations[2][6]
Non-polar SolventsMixture / Enol-favoredNMR, UV-Vis Spectroscopy[2][3]
Polar Solvents (e.g., H₂O)Pyridin-4(1H)-one (Keto)NMR, UV-Vis Spectroscopy[1][2][3]
Solid StatePyridin-4(1H)-one (Keto)X-ray Crystallography, IR Spectroscopy[1][3][4]

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

Spectroscopic MethodPyridin-4(1H)-one (Keto Form)Pyridin-4-ol (Enol Form)Reference(s)
IR Spectroscopy C=O stretch (~1640-1680 cm⁻¹)O-H stretch present, C=O stretch absent[1]
¹³C NMR Spectroscopy Signal for C=O carbonSignal for C-OH carbon[1]
¹H NMR Spectroscopy Distinct set of ring proton signalsDistinct, different set of ring proton signals[1][10]
UV-Vis Spectroscopy λmax ~293 nm in H₂ODifferent λmax, solvent-dependent[11][12]

Experimental Protocols

Accurate characterization of the tautomeric equilibrium requires robust experimental design. The following sections detail the methodologies for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative tool for studying tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10][13]

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyridin-4-ol sample.

    • Prepare separate samples by dissolving the compound in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O) to a standard concentration.[1]

    • For the deuterated analog study, dissolve the sample in the corresponding non-deuterated NMR solvents or use a D₂O sample to study the exchangeable proton.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure identical acquisition parameters (e.g., temperature, number of scans, relaxation delay) are used for all samples to ensure comparability.[1]

    • Maintain strict temperature control, as the equilibrium can be temperature-dependent.[1]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the distinct sets of peaks corresponding to the keto and enol tautomers.[1]

    • Carefully integrate the signals for corresponding, well-resolved protons in both tautomers.

    • Calculate the ratio of the tautomers from the integral values. For example, if a proton at position 2 has an integral of Iketo for the keto form and Ienol for the enol form, the ratio is Iketo / Ienol.

    • The equilibrium constant KT is calculated as [Keto]/[Enol].

NMR_Workflow start Start prep Sample Preparation (5-10mg in CDCl₃, DMSO-d₆, D₂O) start->prep acquire ¹H NMR Data Acquisition (Constant Temperature & Parameters) prep->acquire process Spectral Processing (FT, Phasing, Baseline Correction) acquire->process identify Identify Tautomer Peaks (Separate signals for Keto & Enol) process->identify integrate Integrate Corresponding Signals identify->integrate calculate Calculate Tautomer Ratio & K_T K_T = [Keto]/[Enol] integrate->calculate finish End calculate->finish

Caption: Experimental workflow for NMR-based determination of tautomeric ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism because the different electronic structures of the tautomers result in distinct absorption spectra.[12]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare stock solutions of the compound in a solvent of interest. Create a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The keto and enol forms will have different λmax values. By comparing the spectra in different solvents (where the equilibrium is known to shift), one can assign the peaks. For quantitative analysis, the spectra of "locked" derivatives (e.g., N-methyl for the keto form, O-methyl for the enol form) can be used as references to deconvolve the spectrum of the tautomeric mixture.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[14][15]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the pyridin-4-ol and pyridin-4(1H)-one tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries. To simulate solvent effects, employ a solvation model like the Polarizable Continuum Model (PCM).[7][12]

  • Data Analysis: Compare the final electronic energies (with zero-point vibrational energy correction) of the two tautomers. The difference in energy (ΔE) can be related to the equilibrium constant (KT) via the equation ΔG ≈ ΔE = -RTln(KT). Calculations can be repeated for the deuterated analogs by modifying the atomic masses in the input file.

Conclusion and Implications

The tautomeric equilibrium of pyridin-4-ol is a finely balanced interplay of structural and environmental factors. The keto form, pyridin-4(1H)-one, is predominantly favored in the solid state and in polar solvents, while the enol form, pyridin-4-ol, gains stability in the gas phase and non-polar media.[1][2][3] Isotopic labeling with deuterium provides a subtle but powerful method to probe and perturb this equilibrium, offering insights into reaction mechanisms and molecular dynamics.

For researchers in drug development, a thorough understanding of this tautomerism is not merely academic. The dominant tautomer in a physiological environment (aqueous, pH 7.4) will dictate the molecule's shape, polarity, and hydrogen bonding capability, which are critical determinants of its biological activity. Furthermore, since analytical characterization often occurs in various solvents (e.g., DMSO for NMR, methanol/water for LC-MS), awareness of solvent-induced tautomeric shifts is essential for accurate data interpretation and the development of robust structure-activity relationships.

References

Spectroscopic Profile of Pyridin-4-ol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridin-4-ol-d5. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this document presents predicted spectroscopic values based on the known data of its non-deuterated analogue, Pyridin-4-ol (also known as 4-hydroxypyridine), and the established principles of isotopic substitution effects in spectroscopy. This guide also outlines standard experimental protocols for acquiring such data.

This compound is the deuterated form of Pyridin-4-ol, a heterocyclic aromatic compound. It's important to note that Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium influences its spectroscopic characteristics. The deuteration of the pyridine ring is expected to have predictable effects on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Properties

PropertyValue
Chemical Formula C₅D₅NO
Molecular Weight 100.12 g/mol [1]
Tautomerism Exists in equilibrium between the pyridin-4-ol and 1H-pyridin-4-one forms.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of Pyridin-4-ol and the known effects of deuterium substitution.

¹H NMR (Proton NMR)

In a fully deuterated this compound, the only expected proton signal would arise from the hydroxyl (-OH) or amine (-NH) proton, depending on the tautomeric form and the solvent used. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (in a non-deuterated, aprotic solvent)
Chemical Shift (δ) ppm Description
Highly variable (broad singlet)OH or NH proton
¹³C NMR (Carbon-13 NMR)

Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly attached carbon atom due to the isotopic effect. The C-D coupling will also result in splitting of the carbon signals into multiplets (typically triplets for a single deuterium).

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ) ppm
C2, C6~140 (multiplet)
C3, C5~115 (multiplet)
C4~175 (singlet)

Note: The chemical shifts are approximate and based on the data for 4-hydroxypyridine. The multiplicity is due to coupling with deuterium.

IR (Infrared) Spectroscopy

The vibrational frequencies of bonds involving deuterium will be lower than those of the corresponding bonds with protium due to the heavier mass of deuterium. The C-D stretching vibrations are expected to appear at a lower wavenumber compared to C-H stretches.

Predicted IR Data
Frequency Range (cm⁻¹) Vibrational Mode
~3000O-H stretch (broad)
~2200-2300C-D stretching
~1640C=O stretching (from 4-pyridone tautomer)
~1500-1600C=C and C=N ring stretching
MS (Mass Spectrometry)

The molecular ion peak in the mass spectrum will reflect the increased mass due to the five deuterium atoms.

Predicted MS Data
m/z Value Interpretation
100.06[M]⁺ (Molecular ion)

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR/MS Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of a Polar Analyte in Human Plasma by LC-MS/MS Using Pyridin-4-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Analyte X," a small polar compound, in human plasma. To correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard, Pyridin-4-ol-d5, was utilized. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications in clinical and pharmaceutical research.

Introduction

The accurate quantification of small polar analytes in complex biological matrices such as plasma presents analytical challenges due to potential matrix effects and poor retention on conventional reversed-phase columns. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues in LC-MS/MS-based bioanalysis. An ideal SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, thereby providing reliable correction for variations in sample preparation and instrument response.

This compound is the deuterated form of Pyridin-4-ol and serves as an excellent internal standard for the quantification of polar compounds. Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of a model polar compound, "Analyte X," using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte X: Reference standard (≥98% purity)

  • This compound (Internal Standard, IS): (≥98% isotopic purity)

  • Human Plasma (K2-EDTA): BioIVT

  • Acetonitrile (ACN): HPLC grade, Fisher Scientific

  • Methanol (MeOH): HPLC grade, Fisher Scientific

  • Formic Acid (FA): LC-MS grade, Sigma-Aldrich

  • Deionized Water: Millipore Milli-Q system

Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Dissolve 10 mg of Analyte X in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Add 50 µL of blank human plasma to each tube (or 50 µL of sample for unknowns).

  • Spike 5 µL of the appropriate Analyte X working solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to the blank and unknown samples.

  • Vortex briefly to mix.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to all tubes to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: Shimadzu Nexera X2

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0-0.5 min: 95% B

    • 0.5-2.5 min: 95% to 50% B

    • 2.5-3.0 min: 50% B

    • 3.1-4.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

  • System: Sciex QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte X: Q1: 150.1 m/z -> Q3: 94.1 m/z (CE: 25 V)

    • This compound (IS): Q1: 101.1 m/z -> Q3: 73.1 m/z (CE: 28 V)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Analyte X in human plasma. The use of a HILIC column provided good retention and peak shape for the polar analyte. This compound co-eluted with Analyte X, ensuring effective correction for matrix effects and any variability in sample processing.

Data Presentation

Table 1: Calibration Curve for Analyte X in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250510,2000.00245
56,300515,1000.01223
1012,800520,5000.02459
5064,500518,9000.12430
100129,800521,3000.24899
500652,100519,8001.25452
10001,310,500522,4002.50861
  • Linear Range: 1 - 1000 ng/mL

  • Regression Equation: y = 0.0025x + 0.0001

  • Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. ± SD (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ11.05 ± 0.09105.08.61.08 ± 0.12108.011.1
LQC32.91 ± 0.1597.05.22.88 ± 0.2196.07.3
MQC7578.3 ± 3.2104.44.176.9 ± 4.5102.55.9
HQC750735.8 ± 25.198.13.4742.5 ± 35.399.04.8

The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, meeting the typical acceptance criteria for bioanalytical method validation.

Visualizations

experimental_workflow start Start: Sample Collection (Plasma) spike_is Spike with this compound (Internal Standard) start->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer to 96-well plate centrifuge->transfer lc_ms LC-MS/MS Analysis transfer->lc_ms data_proc Data Processing (Peak Area Integration) lc_ms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant

Caption: Experimental workflow for the quantification of Analyte X.

internal_standard_logic cluster_variability Sources of Variability sample_prep Sample Preparation Steps (e.g., extraction, transfer) analyte Analyte X sample_prep->analyte affects both is This compound (IS) sample_prep->is affects both instrument_variation Instrumental Variation (e.g., injection volume, ion source fluctuation) instrument_variation->analyte affects both instrument_variation->is affects both analyte_response Analyte MS Response (Variable) analyte->analyte_response is_response IS MS Response (Variable) is->is_response ratio Ratio (Analyte / IS) (Constant & Proportional to Concentration) analyte_response->ratio Calculated is_response->ratio Calculated quantification Accurate Quantification ratio->quantification

Caption: Logic of internal standard use for accurate quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of a model polar compound, Analyte X, in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results by compensating for matrix-induced signal suppression and procedural variations. The simple sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput bioanalytical studies in drug development and clinical research.

Application Note: High-Throughput Quantification of 4-Hydroxypyridine in Human Plasma using a Validated LC-MS/MS Method with Pyridin-4-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxypyridine (4-HP) in human plasma. The method utilizes a stable isotope-labeled internal standard, Pyridin-4-ol-d5, to ensure high accuracy and precision, making it suitable for high-throughput bioanalytical studies. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

4-Hydroxypyridine (4-HP), a pyridine derivative, is a molecule of interest in various biological and metabolic studies. Accurate and reliable quantification of 4-HP in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological samples[1]. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust bioanalytical method, as it effectively compensates for variability in sample preparation, chromatography, and ionization[2][3][4]. This compound, the deuterated analogue of 4-HP, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior, thereby leading to more accurate and precise results[4]. This application note presents a complete workflow for the determination of 4-HP in human plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • 4-Hydroxypyridine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm or equivalent

Sample Preparation
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of 4-HP and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of 4-HP by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of 4-HP to achieve final concentrations ranging from 1 to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

  • Protein Precipitation:

    • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

    • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

Multiple Reaction Monitoring (MRM) Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)EP (V)CE (V)CXP (V)
4-Hydroxypyridine96.068.04010258
This compound101.172.14010258

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve for 4-Hydroxypyridine in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
5.00.06198.8
10.00.123101.2
50.00.61599.5
100.01.230100.3
250.03.07599.1
500.06.15098.7
1000.012.30199.9
Linear Range 1.0 - 1000.0 ng/mL
Correlation Coefficient (r²) ≥ 0.998
LLOQ 1.0 ng/mL

Table 2: Precision and Accuracy of the Method for 4-Hydroxypyridine in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LLOQ1.01.03 ± 0.076.8
Low3.02.95 ± 0.155.1
Medium300.0305.1 ± 12.24.0
High800.0792.0 ± 23.83.0

Table 3: Recovery and Matrix Effect of 4-Hydroxypyridine and this compound

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
4-HP This compound
Low3.092.594.1
High800.095.196.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_spike Spike with This compound (10 µL) plasma->is_spike ppt Protein Precipitation (200 µL Acetonitrile with 0.1% FA) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject 5 µL data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of 4-Hydroxypyridine.

signaling_pathway cluster_metabolism Microbial Metabolism of 4-Hydroxypyridine hp 4-Hydroxypyridine enzyme 4-Hydroxypyridine 3-hydroxylase hp->enzyme dhp Pyridine-3,4-diol enzyme->dhp products NAD⁺ + H₂O enzyme->products cofactors NADH + H⁺ + O₂ cofactors->enzyme

Caption: Metabolic pathway of 4-Hydroxypyridine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 4-hydroxypyridine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, meeting the stringent requirements of bioanalytical method validation. This method can be readily implemented in research and drug development settings for pharmacokinetic and metabolic studies of 4-hydroxypyridine.

References

Application Notes and Protocols for Pyridin-4-ol-d5 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridin-4-ol-d5, a deuterated analog of Pyridin-4-ol, serves as a valuable tool in metabolic research. The substitution of hydrogen atoms with deuterium provides a stable isotopic label, enabling the use of this compound as a tracer to investigate various metabolic pathways and as an internal standard for quantitative bioanalysis.[1] The increased mass of the deuterated compound allows for its distinction from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Applications:

  • Elucidation of Metabolic Pathways: this compound can be introduced into biological systems (in vitro or in vivo) to trace the metabolic fate of the pyridin-4-ol moiety. By tracking the incorporation of deuterium into downstream metabolites, researchers can identify and characterize the enzymatic reactions and pathways involved in its biotransformation. Based on studies of pyridine and its derivatives, potential metabolic transformations of Pyridin-4-ol include oxidation reactions such as hydroxylation and N-oxide formation, which are often mediated by cytochrome P450 enzymes, particularly CYP2E1.[2] Microbial degradation studies of 4-hydroxypyridine have also revealed pathways involving initial hydroxylation to pyridine-3,4-diol followed by ring cleavage, suggesting potential, analogous metabolic routes in higher organisms.[3][4][5]

  • Pharmacokinetic and Drug Metabolism Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is crucial. Deuterated compounds like this compound can be used to study the metabolic stability of pyridine-containing pharmaceuticals.[2] By replacing a hydrogen atom with deuterium at a site of metabolic modification, the carbon-deuterium bond's higher strength can lead to a kinetic isotope effect, slowing down the rate of metabolism. This can help in identifying metabolically labile sites in a drug molecule and in designing new chemical entities with improved pharmacokinetic profiles.[6]

  • Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of unlabeled Pyridin-4-ol and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[1] Since it has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[7][8] This ensures accurate and precise quantification of the target analytes.

Hypothetical Metabolic Pathway of Pyridin-4-ol

The following diagram illustrates a plausible metabolic pathway for Pyridin-4-ol, based on known metabolic reactions of pyridine and its derivatives.

Hypothetical Metabolic Pathway of Pyridin-4-ol A This compound B Pyridin-4-ol-d4 N-oxide A->B N-oxidation (CYP450) C Pyridine-3,4-diol-d4 A->C Hydroxylation (CYP450) D Ring Cleavage Products C->D Dioxygenase

A potential metabolic pathway for Pyridin-4-ol.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of this compound in human liver microsomes.

1. Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally related deuterated compound not expected to be formed as a metabolite)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Add the this compound stock solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For control incubations (T=0 and no-NADPH), add an equivalent volume of phosphate buffer instead of the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Metabolic Fate Study in Rodents

This protocol outlines a general procedure for investigating the metabolic fate of this compound in a rodent model.

1. Materials:

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Homogenizer for tissue samples

  • LC-MS/MS system

2. Experimental Procedure:

  • Animal Dosing:

    • Acclimate the animals in metabolic cages for at least 24 hours before dosing.

    • Administer a single dose of this compound (e.g., 5 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Store samples at -80°C.

    • Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys). Homogenize the tissues and store at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold ACN containing an internal standard. Vortex and centrifuge. Analyze the supernatant.

    • Urine: Dilute the urine sample with water containing the internal standard. Centrifuge and analyze the supernatant.

    • Feces and Tissue Homogenates: Perform a liquid-liquid or solid-phase extraction to isolate the analytes. Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Use a validated LC-MS/MS method to quantify this compound and identify its potential deuterated metabolites.

  • Full scan and product ion scan modes can be used for metabolite identification.

5. Data Analysis:

  • Calculate the pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, AUC, t½).

  • Quantify the amounts of this compound and its metabolites excreted in urine and feces.

  • Determine the distribution of the tracer and its metabolites in different tissues.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)% this compound Remaining (Mean ± SD)
0100
585.2 ± 4.1
1560.7 ± 5.5
3035.1 ± 3.8
6010.3 ± 2.2

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single 5 mg/kg Oral Dose

ParameterValue (Mean ± SD)
Cmax (ng/mL)850 ± 120
Tmax (h)1.0 ± 0.5
AUC (0-t) (ng*h/mL)3400 ± 450
t½ (h)3.5 ± 0.8

Table 3: Hypothetical Excretion of this compound and its Metabolites in Rats over 48 hours (% of Administered Dose)

Excretion RouteThis compoundMetabolite M1-d4Metabolite M2-d4Total
Urine25.6 ± 3.140.2 ± 5.210.5 ± 1.876.3 ± 6.5
Feces8.1 ± 1.55.3 ± 1.11.2 ± 0.414.6 ± 2.0
Total 33.7 ± 3.4 45.5 ± 5.4 11.7 ± 1.9 90.9 ± 7.1

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, this compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time points: 0-60 min) C->D E Terminate with ACN + IS D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (t½, CLint) G->H

Workflow for in vitro metabolic stability assay.
Logical Flow for an In Vivo Metabolic Fate Study

Logical Flow of an In Vivo Metabolic Fate Study A Dose Administration (this compound to Rodents) B Sample Collection (Blood, Urine, Feces, Tissues) A->B C Sample Preparation (Extraction, Precipitation) B->C D LC-MS/MS Analysis (Quantification & Metabolite ID) C->D E Data Analysis (PK parameters, Excretion, Distribution) D->E F Metabolic Pathway Elucidation E->F

Logical flow for an in vivo metabolic fate study.

References

Application Note: High-Throughput Quantification of Pyridin-4-ol in Rat Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Pyridin-4-ol, a heterocyclic organic compound, is a key structural motif in numerous pharmaceuticals and is of significant interest in drug discovery and development.[1][2] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its potential as a therapeutic agent. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pyridin-4-ol in rat plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), Pyridin-4-ol-d5, is employed. The use of a SIL-IS is the gold standard in bioanalysis as it effectively compensates for variability during sample preparation and analysis, including matrix effects.[3][4]

Principle This method involves the administration of Pyridin-4-ol to rats, followed by the collection of plasma samples at various time points. Plasma proteins are removed by precipitation with an organic solvent.[5] The supernatant, containing Pyridin-4-ol and the spiked internal standard (this compound), is then analyzed by LC-MS/MS. The analyte and internal standard are separated from endogenous plasma components using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Pyridin-4-ol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Pyridin-4-ol (Analyte): >98% purity

  • This compound (Internal Standard, IS): >98% purity, isotopic purity >99%

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Rat plasma (K2EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pyridin-4-ol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions (for calibration standards and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at various concentrations.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Animal Dosing and Sample Collection (Illustrative Protocol)
  • Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250 g.

  • Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a 2 mg/mL solution of Pyridin-4-ol in PBS.

  • Administration: Administer a single oral (p.o.) gavage dose of 10 mg/kg Pyridin-4-ol.

  • Blood Sampling: Collect approximately 200 µL of blood from the tail vein into K2EDTA-containing tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • MS/MS Transitions (MRM):

    • Pyridin-4-ol: Propose Q1 m/z 96.1 -> Q3 m/z 68.1 (based on typical fragmentation of pyridinols)

    • This compound (IS): Propose Q1 m/z 101.1 -> Q3 m/z 73.1

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Bioanalytical Method Validation

The method should be validated according to FDA or ICH M10 guidelines, assessing the following parameters:[6][7][8]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Pyridin-4-ol. A typical range might be 1-1000 ng/mL. The curve should be fitted using a weighted (1/x² or 1/x) linear regression.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Acceptance criteria are typically ±15% deviation from nominal (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).

  • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and the effect of the plasma matrix on ionization.[4]

  • Stability: Assess the stability of Pyridin-4-ol in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Pyridin-4-ol in Rats Following a Single 10 mg/kg Oral Dose. (Note: These are simulated data for illustrative purposes based on typical values for small polar molecules in rats and do not represent actual experimental results.)[9][10][11][12]

ParameterUnitMean Value (± SD, n=3)
Cmax (Maximum Concentration)ng/mL850 (± 120)
Tmax (Time to Cmax)h0.75 (± 0.25)
AUC0-t (Area Under the Curve)ng·h/mL3400 (± 450)
AUC0-inf (AUC to infinity)ng·h/mL3550 (± 480)
t1/2 (Elimination Half-life)h3.5 (± 0.8)
CL/F (Apparent Clearance)L/h/kg2.8 (± 0.5)
Vz/F (Apparent Volume of Distribution)L/kg14.2 (± 2.5)

Visualization

G cluster_0 In-Life Phase cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Dosing Oral Dosing (10 mg/kg Pyridin-4-ol) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spike Spike Plasma (50 µL) with IS (150 µL) Plasma->Spike PPT Protein Precipitation (Vortex) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Integration Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the pharmacokinetic analysis of Pyridin-4-ol in rat plasma.

References

Application Note: Enhanced Chromatographic Analysis of Carboxylic Acids Using 2-Picolylamine as a Derivatization Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of carboxylic acids, such as short-chain fatty acids (SCFAs), bile acids, and various drug molecules, is crucial in many areas of research and development, including metabolomics, clinical diagnostics, and pharmaceutical sciences. However, these compounds often exhibit poor ionization efficiency in mass spectrometry and limited retention in reversed-phase liquid chromatography, posing analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2]

While the user initially inquired about Pyridin-4-ol-d5, a thorough review of scientific literature indicates its primary role as a deuterium-labeled internal standard for quantitative analysis.[3] This application note, therefore, focuses on 2-picolylamine , a well-documented and highly effective pyridine-containing derivatization reagent for the sensitive and selective analysis of carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

Principle and Advantages of 2-Picolylamine Derivatization

2-Picolylamine reacts with the carboxyl group of an analyte in the presence of a condensing agent to form a stable amide bond. This derivatization introduces a picolinyl group, which has a high proton affinity, making the derivative readily ionizable in positive-ion electrospray ionization (ESI).

The key advantages of using 2-picolylamine for derivatization include:

  • Enhanced MS Sensitivity: The introduction of the pyridine moiety significantly increases the ionization efficiency in positive-ion mode, leading to substantial improvements in detection sensitivity, with reported increases ranging from 9 to 700-fold compared to underivatized analytes.[4][7][8]

  • Improved Chromatographic Performance: The derivatization increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase HPLC and UHPLC columns.[3][9]

  • High Selectivity: The resulting derivatives produce a characteristic product ion (m/z 109) corresponding to the picolylamine fragment during collision-induced dissociation (CID) in the mass spectrometer.[6][9] This allows for highly selective detection using Selected Reaction Monitoring (SRM).

  • Broad Applicability: The method is effective for a wide range of carboxylic acids, including SCFAs, bile acids, prostaglandins, and pharmaceuticals like valproic acid.[4][6][10]

Experimental Protocols

Derivatization of Carboxylic Acids with 2-Picolylamine

This protocol is a general procedure and may require optimization for specific applications. It is based on the condensation reaction using 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[4][7]

Materials:

  • Carboxylic acid standard or sample extract

  • 2-Picolylamine (2-PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), anhydrous

  • Internal Standard (e.g., a deuterated analog of the analyte, also derivatized)

Procedure:

  • Sample Preparation: Prepare the sample by dissolving a known amount of the carboxylic acid standard or the dried sample extract in anhydrous acetonitrile.

  • Reagent Preparation:

    • Prepare a 50 mM solution of 2-Picolylamine in anhydrous acetonitrile.

    • Prepare a 50 mM solution of 2,2'-Dipyridyl disulfide in anhydrous acetonitrile.

    • Prepare a 50 mM solution of Triphenylphosphine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 50 µL of the sample/standard solution, add 50 µL of each of the three reagent solutions (2-PA, DPDS, and TPP).

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 10-20 minutes.[10]

    • After incubation, cool the mixture to room temperature.

    • The sample is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Carboxylic Acid Sample/Standard in ACN Mix Combine Sample and Reagent Solutions Sample->Mix PA Prepare 2-Picolylamine Solution (50 mM in ACN) PA->Mix DPDS Prepare DPDS Solution (50 mM in ACN) DPDS->Mix TPP Prepare TPP Solution (50 mM in ACN) TPP->Mix Incubate Incubate at 60°C for 10-20 min Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute if Necessary Cool->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Workflow for the derivatization of carboxylic acids using 2-picolylamine.

UHPLC-MS/MS Analysis Protocol

This is a representative method for the analysis of derivatized short-chain fatty acids.[6][10]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 5-10 minutes).

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.[7]

  • Source Temperature: 120°C.[7]

  • Desolvation Temperature: 450°C.[7]

  • Cone Gas Flow: 50 L/h.[7]

  • Desolvation Gas Flow: 1200 L/h.[7]

  • Detection Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion: [M+H]+ of the derivatized analyte.

    • Product Ion: m/z 109.1 (for most SCFAs), representing the protonated 2-picolylamine fragment.

Analysis_Pathway cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection Sample Derivatized Sample Column C18 Column Sample->Column Separation Separated Analytes Column->Separation ESI ESI Source (Positive Mode) Separation->ESI Precursor Precursor Ion Selection (Quadrupole 1) ESI->Precursor CID Collision Cell (CID) (Quadrupole 2) Precursor->CID Product Product Ion Detection m/z 109.1 (Quadrupole 3) CID->Product

Caption: Logical pathway for LC-MS/MS analysis of 2-picolylamine derivatives.

Quantitative Data and Performance

The 2-picolylamine derivatization method provides excellent quantitative performance, as demonstrated in various studies. The following tables summarize key validation parameters for different analytes.

Table 1: Performance Data for Short-Chain Fatty Acids (SCFAs) in Feces [6]

AnalyteLinearity (r²)LOQ (nM)Recovery (%)RSD (%)
Acetic Acid> 0.991< 10095.25.6
Propionic Acid> 0.991< 10098.73.1
Butyric Acid> 0.991< 100100.22.1
Valeric Acid> 0.991< 10092.48.8
Caproic Acid> 0.991< 10089.79.2

Table 2: Performance Data for Valproic Acid (VPA) in Rat Plasma [10]

ParameterValue
Concentration Range0.07 - 200 µg/mL
Linearity (r²)> 0.99
LOD0.03 µg/mL
LLOQ0.07 µg/mL
Intra-day Precision (%RSD)< 10.7%
Inter-day Precision (%RSD)< 10.7%
Accuracy94.1 - 115.9%

Table 3: Performance Data for Abscisic Acid (ABA) in Red Blood Cell Extract [8]

ParameterValue
Sensitivity Increase~700-fold
LOD0.03 ng/mL
LLOQ0.15 ng/mL

Derivatization with 2-picolylamine is a robust, sensitive, and selective method for the quantitative analysis of carboxylic acids using LC-MS/MS. It significantly enhances signal intensity and improves chromatographic properties, allowing for the reliable measurement of low-abundance analytes in complex biological matrices. The straightforward protocol and excellent quantitative performance make it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Stable Isotope Labeling with Pyridin-4-ol-d5 in Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolomics and drug metabolism studies, enabling the tracing of metabolic pathways and the confident identification of novel metabolites. The use of deuterated compounds, such as Pyridin-4-ol-d5, offers a robust method for distinguishing drug-related metabolites from endogenous molecules in complex biological matrices. The increased mass of the labeled compound and its metabolites results in a characteristic isotopic pattern that is readily detectable by mass spectrometry (MS).[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound as a stable isotope tracer for metabolite identification.

Pyridin-4-ol and its derivatives are common structural motifs in many pharmaceutical compounds.[4] Understanding the metabolism of this scaffold is crucial for drug development. In mammalian systems, pyridine-containing compounds are known to undergo metabolism primarily through oxidation, often mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP3A4 being notable examples.[5][6][7] A common metabolic route for pyridines is N-oxidation.[5][8] For pyridin-4-ol (also known as 4-hydroxypyridine), further hydroxylation is a plausible metabolic transformation, as seen in microbial systems which convert it to pyridine-3,4-diol.[5][6][9]

Application Notes

Principle of Metabolite Identification using this compound

The core principle involves the administration of an equimolar mixture of unlabeled Pyridin-4-ol and its deuterated analog, this compound, to a biological system (e.g., liver microsomes, hepatocytes, or in vivo models). Any subsequent metabolite originating from Pyridin-4-ol will appear in the mass spectrum as a doublet of peaks separated by 5 Da (the mass difference contributed by the five deuterium atoms). This distinctive isotopic signature allows for the confident identification of drug-related material amidst a complex background of endogenous metabolites.[1]

Advantages of Using this compound:

  • Unambiguous Metabolite Identification: The characteristic mass shift provides a clear marker for metabolites derived from the parent compound.[2]

  • Reduced Matrix Effects in LC-MS/MS: Co-elution of the deuterated and non-deuterated metabolites helps to mitigate the impact of ion suppression or enhancement, improving quantitative accuracy.

  • Versatility: This technique can be applied to a wide range of in vitro and in vivo metabolic studies.

  • Enhanced Pharmacokinetic Understanding: Deuteration can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide insights into metabolic pathways and has been leveraged in drug design to improve pharmacokinetic profiles.[3][10][11]

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification in Human Liver Microsomes (HLMs)

This protocol describes a general procedure for identifying metabolites of Pyridin-4-ol using a 1:1 mixture of Pyridin-4-ol and this compound with HLMs.

Materials:

  • Pyridin-4-ol

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Preparation of Substrate Solution: Prepare a 1:1 molar ratio stock solution of Pyridin-4-ol and this compound in a suitable solvent (e.g., DMSO or MeOH).

  • Incubation:

    • In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the Pyridin-4-ol/Pyridin-4-ol-d5 substrate solution (final concentration, e.g., 1-10 µM).

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding 2 volumes of cold acetonitrile.

  • Sample Preparation:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% MeOH in water).

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Operate the mass spectrometer in full scan mode to detect potential metabolites.

    • Look for the characteristic doublet peaks separated by 5 Da.

    • Perform product ion scanning (MS/MS) on both peaks of the doublet to confirm the structural relationship. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label.

Protocol 2: Metabolite Profiling in Cell Culture (e.g., Hepatocytes)

This protocol outlines the application of this compound for metabolite profiling in a cell culture system.

Materials:

  • Cultured hepatocytes (e.g., HepG2)

  • Cell culture medium

  • Pyridin-4-ol/Pyridin-4-ol-d5 stock solution

  • Phosphate-buffered saline (PBS)

  • Cold methanol/water extraction solvent (e.g., 80:20 v/v)

Procedure:

  • Cell Treatment:

    • Culture hepatocytes to the desired confluency.

    • Replace the culture medium with fresh medium containing the 1:1 mixture of Pyridin-4-ol and this compound at a suitable concentration (e.g., 10 µM).

    • Incubate for a defined period (e.g., 24 hours).

  • Metabolite Extraction:

    • Remove the medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS parameters outlined in Protocol 1.

    • Compare the metabolite profiles of treated cells with untreated control cells to identify metabolites of Pyridin-4-ol.

Data Presentation

Table 1: Expected Mass Shifts for Pyridin-4-ol and its Potential Metabolites

CompoundUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
Pyridin-4-ol95.04100.075
Pyridin-4-ol-N-oxide111.03116.065
Pyridine-3,4-diol111.03116.065
Glucuronide Conjugate271.06276.095
Sulfate Conjugate175.00180.035

Note: Masses are calculated for the monoisotopic species.

Table 2: Example LC-MS/MS Parameters for Metabolite Detection

ParameterSetting
LC System
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Scan ModeFull Scan (m/z 50-1000) and Product Ion Scan
Collision EnergyRamped (e.g., 10-40 eV) for MS/MS
Capillary Voltage3.5 kV

Visualizations

G cluster_workflow Experimental Workflow for Metabolite Identification prep Prepare 1:1 Mixture (Pyridin-4-ol & this compound) incubation Incubate with Metabolic System (e.g., Liver Microsomes) prep->incubation quench Quench Reaction (Cold Acetonitrile) incubation->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Identify Doublet Peaks) lcms->data_analysis G cluster_pathway Plausible Mammalian Metabolic Pathway of Pyridin-4-ol parent Pyridin-4-ol / this compound n_oxide Pyridin-4-ol-N-oxide parent->n_oxide CYP-mediated N-oxidation diol Pyridine-3,4-diol parent->diol CYP-mediated Hydroxylation conjugate_g Glucuronide Conjugate diol->conjugate_g UGT-mediated Glucuronidation conjugate_s Sulfate Conjugate diol->conjugate_s SULT-mediated Sulfation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-4-ol-d5 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Pyridin-4-ol-d5 concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS analysis?

A1: this compound is the deuterium-labeled form of Pyridin-4-ol and is primarily used as an internal standard (IS) for quantitative analysis by LC-MS.[1] Using a stable isotope-labeled internal standard is a common practice to enhance the quality and precision of measurements in biological samples.[2][3] It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reproducibility of the quantification of the unlabeled analyte.

Q2: What is a suitable starting concentration for this compound as an internal standard?

A2: The optimal concentration of an internal standard depends on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A good starting point is to use a concentration that is in the mid-range of the calibration curve for the analyte. The goal is to obtain a strong, stable signal for the internal standard without causing ion suppression or saturating the detector.

Q3: How should I prepare the stock and working solutions of this compound?

A3: Stock solutions are typically prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of around 1 mg/mL.[4] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into samples and calibration standards. It is crucial to ensure that the final solvent composition of the spiked sample is compatible with the initial mobile phase conditions to maintain good peak shape.

Q4: Can this compound be used for methods other than LC-MS?

A4: Yes, as an internal standard, this compound can also be used for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in LC-MS analysis.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions

  • Incorrect Mass Spectrometer Settings: The MS parameters may not be optimized for this compound.

    • Solution: Perform a direct infusion of a this compound standard solution into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and collision energy.[5][6] Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM).

  • Contamination of the Ion Source: Residues from previous samples or mobile phase impurities can contaminate the ion source, leading to poor ionization efficiency and weak signal intensity.[7]

    • Solution: Clean the ion source, including the capillary and sampling cone, according to the manufacturer's recommendations.[7] Using high-purity LC-MS grade solvents and additives is mandatory to prevent contamination.

  • Degradation of the Compound: this compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh stock and working solutions from a reliable source. Store solutions at the recommended temperature, typically -20°C or -80°C, and protect them from light.[8]

  • Sample Preparation Issues: The internal standard may be lost during the sample extraction process.

    • Solution: Review the sample preparation protocol. If using protein precipitation, ensure the chosen solvent effectively precipitates proteins while keeping the analyte and IS in the supernatant.[9][10] For solid-phase extraction (SPE), verify that the elution solvent is appropriate for this compound.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions

  • Incompatible Injection Solvent: If the solvent used to dissolve the final sample extract is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the dried sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.[4]

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.

    • Solution: Reduce the concentration of the this compound working solution.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak tailing or splitting.[7]

    • Solution: Implement a robust column washing procedure after each analytical batch to remove strongly retained compounds.[11] If the problem persists, consider replacing the column.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions

  • Inconsistent Sample Preparation: Variability in the sample preparation steps can lead to inconsistent recoveries of the internal standard.

    • Solution: Automation of sample preparation can improve consistency and reproducibility.[9] Ensure precise and consistent pipetting and vortexing times for all samples.

  • Instrument Instability: Fluctuations in the LC system's flow rate or the MS detector's response can cause variability.[6]

    • Solution: Allow the LC-MS system to equilibrate thoroughly before starting an analytical run. It can sometimes take a significant amount of time for MS responses to stabilize after a change in mobile phase.[11] Monitor system suitability by injecting a standard solution at regular intervals throughout the batch.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[7]

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components.[9] Modifying the chromatographic conditions to separate the analyte and IS from the interfering compounds can also be effective.

Data and Protocols

Table 1: Recommended Starting Concentrations for this compound Internal Standard
Sample MatrixSuggested Concentration Range (ng/mL)Notes
Plasma/Serum10 - 100Concentration should be optimized based on the analyte's expected concentration and matrix effects.
Urine20 - 200May require higher concentrations due to potential for greater variability in sample composition.
Brain Homogenate5 - 50Lower concentrations may be sufficient due to typically cleaner extracts.
Cell Lysate5 - 50Dependent on cell type and lysis buffer composition.
Experimental Protocol: Quantification in Plasma using Protein Precipitation

This protocol provides a general methodology for the extraction and analysis of an analyte from plasma using this compound as an internal standard.

1. Preparation of Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol:acetonitrile (1:1, v/v) to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration Standards: Serially dilute the analyte stock solution to prepare calibration standards in a blank plasma matrix.

2. Sample Preparation

  • Transfer 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold IS Working Solution (protein precipitation agent) to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.[4]

3. LC-MS Parameters

  • LC System: UPLC/HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice.[12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions

(Note: These values are illustrative and must be empirically determined for your specific instrument and analyte.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte of InterestUser DeterminedUser DeterminedUser Optimized
This compound101.173.115

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC-MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: General workflow for quantitative LC-MS analysis using an internal standard.

Troubleshooting_Signal_Loss Start Problem: Low or No IS Signal CheckMS Directly infuse IS standard. Is signal present? Start->CheckMS OptimizeMS Solution: Optimize MS parameters (Voltages, Gas, Temp) CheckMS->OptimizeMS Yes CleanSource Solution: Clean Ion Source & Optics CheckMS->CleanSource No CheckLC Check LC conditions. (Column, Mobile Phase) CheckSamplePrep Review Sample Prep Protocol. Any loss points? CheckLC->CheckSamplePrep No FixLC Solution: Check for leaks, blockages. Replace column if needed. CheckLC->FixLC Yes FixSamplePrep Solution: Validate extraction recovery. Prepare fresh standards. CheckSamplePrep->FixSamplePrep Yes OptimizeMS->CheckLC If problem persists... CleanSource->CheckLC Then...

Caption: Troubleshooting decision tree for low signal of this compound.

References

Common interferences in the analysis of Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pyridin-4-ol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common interferences encountered during its use as an internal standard in analytical assays.

Section 1: Isotopic Purity and Crosstalk Interference

One of the most common challenges when using a deuterated internal standard (IS) like this compound is managing interferences related to its isotopic nature. These issues can lead to inaccuracies in quantification if not properly addressed.

FAQs: Isotopic Purity and Crosstalk

Q1: I am observing a signal for my analyte in samples that should only contain the this compound internal standard. What could be the cause?

A: This is a common issue that can arise from two primary sources:

  • Isotopic Impurity: The this compound standard itself may contain a small percentage of the unlabeled analyte (Pyridin-4-ol) as an impurity from its synthesis.[1] Most research-grade deuterated standards are required to have an isotopic enrichment level above 95%, but even small impurities can be detected by sensitive LC-MS methods.[2]

  • Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte can contribute to the mass-to-charge ratio (m/z) signal of the deuterated internal standard.[3] This is more pronounced when the mass difference between the analyte and the IS is small.[3]

Q2: How can I determine if the interference is from an impure standard or from crosstalk?

A: You can perform two simple experiments to distinguish between these two sources of interference:

  • Analyze the Internal Standard Alone: Prepare and analyze a solution containing only the this compound internal standard at its working concentration. If you observe a signal at the m/z of the unlabeled analyte, it confirms the presence of an isotopic impurity in your standard.[3]

  • Analyze the Analyte without Internal Standard: Prepare and analyze a high-concentration sample of the unlabeled analyte without adding the this compound. If you see a signal at the m/z of the internal standard, this is indicative of crosstalk from the natural isotopic distribution of the analyte.[3]

Q3: My results show a positive bias, especially at the lower end of my calibration curve. How does isotopic interference cause this?

A: A positive bias, particularly at low concentrations, is a classic sign of interference from the internal standard. If your this compound contains the unlabeled analyte as an impurity, this impurity contributes to the analyte's signal, artificially inflating the calculated concentration. This effect is most noticeable at the lower limit of quantification (LLOQ) where the impurity's contribution is a larger proportion of the total analyte signal.

Q4: What are the acceptable levels of isotopic purity for this compound?

A: For most quantitative bioanalytical applications, the isotopic purity of a deuterated internal standard should be high. While specific requirements can vary, general guidelines are as follows:

ParameterRecommended Specification
Isotopic Enrichment ≥ 98%
Chemical Purity > 99%

Note: This table presents generally accepted values for high-quality deuterated internal standards. Users should always refer to the Certificate of Analysis provided by the supplier for specific lot information.

Troubleshooting Workflow for Isotopic Interference

If you suspect isotopic interference is affecting your assay, the following workflow can help you diagnose and mitigate the issue.

G start High background or bias at LLOQ observed is_impure Analyze IS solution alone. Is analyte peak present? start->is_impure is_crosstalk Analyze high analyte conc. sample (no IS). Is IS peak present? is_impure->is_crosstalk No impure_yes Source: Isotopic Impurity in this compound is_impure->impure_yes Yes crosstalk_yes Source: Analyte to IS Crosstalk is_crosstalk->crosstalk_yes Yes no_issue Interference likely from another source (e.g., matrix). is_crosstalk->no_issue No mitigate_impure Mitigation: 1. Source higher purity IS. 2. Adjust calculations to account for impurity. impure_yes->mitigate_impure mitigate_crosstalk Mitigation: 1. Increase mass difference between analyte and IS. 2. Optimize IS concentration. crosstalk_yes->mitigate_crosstalk G cluster_0 LC System cluster_1 Infusion System lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Piece column->tee Column Effluent syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee Constant Infusion ms Mass Spectrometer (Detector) tee->ms

References

Troubleshooting peak shape issues with Pyridin-4-ol-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pyridin-4-ol-d5. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems efficiently.

Frequently Asked Questions (FAQs) - Peak Shape Problems

Peak Tailing: Why is my this compound peak asymmetric with a tail?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.[1][2] This asymmetry can compromise accurate integration and reduce peak height, affecting detection limits.[3]

Common Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in the pyridine ring can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases (like C18).[1][4] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.[5] For basic compounds, a lower pH often yields more symmetrical peaks. It's recommended to use a pH at least 2 units away from the analyte's pKa. Pyridine compounds typically have a pKa around 5.2-6.[6]

    • Solution 2: Use Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), can mask the active silanol sites, improving peak shape.[1]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[1]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1][7]

    • Solution: Reduce the sample concentration or the injection volume.[7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void at the column inlet can cause tailing.[7] This is often accompanied by an increase in backpressure.[7]

    • Solution: Use a guard column to protect the analytical column from contaminants.[9] If contamination is suspected, try flushing the column with a strong solvent.[7][10] If a void has formed, the column may need to be replaced.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks Likely column or hardware issue. check_all_peaks->all_peaks Yes one_peak Likely chemical interaction. check_all_peaks->one_peak No check_pressure Is backpressure high? all_peaks->check_pressure replace_guard Replace guard column and/or column frit. check_pressure->replace_guard Yes column_void Suspect column void. Replace column. check_pressure->column_void No check_load Is sample concentration high? one_peak->check_load reduce_load Reduce concentration or injection volume. check_load->reduce_load Yes optimize_mp Optimize Mobile Phase: - Lower pH - Add competing base (e.g., TEA) - Use end-capped column check_load->optimize_mp No

Caption: Troubleshooting logic for this compound peak tailing.

Data Summary: Effect of Mobile Phase pH on Peak Shape

The following table illustrates the typical effect of adjusting mobile phase pH on the asymmetry factor of a basic compound like this compound.

Mobile Phase pHBuffer SystemAsymmetry Factor (As)Peak Shape Observation
6.020 mM Phosphate2.1Severe Tailing
4.520 mM Acetate1.5Moderate Tailing
3.00.1% Formic Acid1.1Good Symmetry
2.50.1% TFA1.0Excellent Symmetry
Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.
Experimental Protocol: Mobile Phase pH Optimization
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with specified buffer or acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample: 10 µg/mL this compound in 50:50 Water:Acetonitrile.

  • Procedure: a. Prepare four different mobile phase A solutions: pH 6.0 (phosphate buffer), pH 4.5 (acetate buffer), pH 3.0 (0.1% formic acid), and pH 2.5 (0.1% trifluoroacetic acid). b. Equilibrate the system with each mobile phase composition for at least 20 column volumes.[10] c. Inject the sample in triplicate for each pH condition. d. Measure the peak asymmetry factor for this compound at each pH level and select the condition that provides the most symmetrical peak.

Peak Fronting: Why does my this compound peak look like it's leaning forward?

Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back.[8][11] This distortion can indicate that some molecules of the analyte are moving through the column faster than the main band.[8]

Common Causes & Solutions:

  • Column Overload: Injecting a sample at a concentration that is too high can saturate the column, leading to fronting.[3][8] This is a common cause of peak shape distortion.[11]

    • Solution: Prepare a dilution series of your sample and inject each concentration.[11] Observe if the peak shape improves at lower concentrations. Also, consider reducing the injection volume.[11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (e.g., more organic content in reversed-phase) than the initial mobile phase, it can cause the analyte to travel through the column improperly before partitioning begins, resulting in a distorted peak.[3][8][11] This effect is often more pronounced for early-eluting peaks.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

  • Column Degradation: A void or channel in the column's packed bed can create an uneven flow path, leading to peak fronting.[1][3] This can result from physical shock or operating the column under inappropriate pH or pressure conditions.[3]

    • Solution: This issue is typically irreversible. The column must be replaced.[1]

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed for this compound check_sample Dilute sample by 10x. Does peak shape improve? start->check_sample overload Concentration overload is likely. check_sample->overload Yes not_overload Overload is not the cause. check_sample->not_overload No overload_sol Reduce sample concentration or injection volume. overload->overload_sol check_solvent Is sample solvent stronger than mobile phase? not_overload->check_solvent solvent_mismatch Dissolve sample in initial mobile phase. check_solvent->solvent_mismatch Yes check_column Inspect column for voids. Consider column age. check_solvent->check_column No replace_column Replace column. check_column->replace_column

Caption: Troubleshooting logic for this compound peak fronting.

Data Summary: Impact of Sample Load on Peak Shape
Sample Conc. (µg/mL)Injection Vol. (µL)Mass on Column (ng)Asymmetry Factor (As)Peak Shape Observation
1001010000.7Severe Fronting
50105000.8Moderate Fronting
10101001.0Symmetrical
110101.0Symmetrical
An asymmetry factor less than 1.0 indicates peak fronting.[3]

Split Peaks: Why does my this compound appear as a doublet or have a shoulder?

Peak splitting, where a single analyte peak appears as two or more, can be caused by various issues related to the column, injection technique, or mobile phase.[3][12]

Common Causes & Solutions:

  • Sample Solvent Mismatch: Similar to peak fronting, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[3]

    • Solution: Dissolve the sample in the mobile phase. If this is not possible, reduce the injection volume.[13]

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material at the head of the column can cause the sample band to be split as it enters the column.[3][12] If this is the cause, all peaks in the chromatogram will likely be split.[12]

    • Solution: Replace the column frit or the entire column.[13] Using a guard column can help prevent frit blockage.[9]

  • Co-elution: If the split peak is only observed for this compound and not other analytes, it's possible that an impurity or a related compound is co-eluting.[3][13]

    • Solution: Try injecting a smaller sample volume to see if the split resolves into two distinct peaks.[12][13] If so, the analytical method (e.g., mobile phase composition, gradient, temperature) needs to be optimized to improve resolution.[13]

  • Isotopic Separation: In reversed-phase chromatography, deuterated standards can sometimes have slightly different retention times than their non-deuterated analogs due to small differences in lipophilicity.[14] If your this compound standard contains a significant amount of non-deuterated Pyridin-4-ol, you may see a partially resolved or split peak.

    • Solution: Verify the isotopic purity of your standard. If co-elution is the issue, adjusting the method may be necessary. Sometimes using a column with slightly lower resolution can help the two forms co-elute completely, which can be acceptable for quantification by mass spectrometry.[14]

Troubleshooting Workflow for Split Peaks

start Split Peak Observed for this compound check_all_peaks Are all peaks split? start->check_all_peaks all_peaks Likely a pre-column issue. check_all_peaks->all_peaks Yes one_peak Likely a separation or sample-related issue. check_all_peaks->one_peak No all_peaks_sol Check for blocked frit or void at column inlet. Replace guard/column. all_peaks->all_peaks_sol check_solvent Is sample solvent stronger than mobile phase? one_peak->check_solvent solvent_mismatch Dissolve sample in mobile phase or reduce injection volume. check_solvent->solvent_mismatch Yes check_coelution Suspect co-elution or isotopic separation. check_solvent->check_coelution No coelution_sol Inject smaller volume. Optimize method for resolution or verify standard purity. check_coelution->coelution_sol

Caption: Troubleshooting logic for this compound split peaks.

References

Preventing isotopic exchange of deuterium in Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of Pyridin-4-ol-d5 to prevent the isotopic exchange of deuterium atoms.

Troubleshooting Guide: Preventing Deuterium Exchange

Unexpected loss of the deuterium label from this compound can compromise experimental results. This guide addresses common issues, their potential causes, and actionable solutions to maintain isotopic purity.

Problem Potential Cause Recommended Solution
Rapid loss of one deuterium atom upon dissolution. The hydroxyl/amine deuterium is highly labile and readily exchanges with protons from protic solvents (e.g., water, methanol). This is due to the keto-enol tautomerism of the pyridin-4-ol structure.Use anhydrous aprotic solvents (e.g., DMSO-d6, Chloroform-d, Acetonitrile-d3) for sample preparation. If a protic solvent is unavoidable, prepare the sample immediately before analysis and keep it at a low temperature.
Slow loss of deuterium from the pyridine ring over time. Exposure to acidic or basic conditions can catalyze the exchange of ring deuterons for protons. Elevated temperatures can also accelerate this process.Maintain a neutral pH for all solutions. If the experimental conditions require an acidic or basic pH, minimize the exposure time and keep the temperature as low as possible (e.g., on ice).
General loss of deuterium label. Contamination of solvents or reagents with water (H₂O). Use of non-deuterated solvents or reagents.Use high-purity, anhydrous deuterated solvents. Ensure all glassware is thoroughly dried before use. Use deuterated acids or bases if pH adjustment is necessary.
Inconsistent deuterium levels between experiments. Variation in sample handling procedures, exposure to atmospheric moisture, or storage conditions.Standardize your experimental protocol. Handle the compound in a dry, inert atmosphere (e.g., in a glovebox). Store the compound in a tightly sealed container at the recommended temperature.

Frequently Asked Questions (FAQs)

Q1: Which deuterium atom on this compound is most susceptible to exchange?

A1: The deuterium atom on the oxygen (in the hydroxypyridine tautomer) or the nitrogen (in the pyridone tautomer) is the most labile and will exchange almost instantaneously in the presence of protic solvents. The deuterium atoms on the pyridine ring are significantly more stable but can undergo exchange under acidic or basic conditions, or at elevated temperatures.

Q2: What is the best way to store this compound to prevent isotopic exchange?

A2: this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C or -80°C).[1] Avoid frequent opening of the container to minimize exposure to atmospheric moisture.

Q3: Can I use this compound in aqueous buffers?

A3: Using this compound in aqueous (H₂O) buffers will result in the rapid exchange of the hydroxyl/amine deuterium. The ring deuteriums may also exchange over time, especially if the buffer is not at a neutral pH. If aqueous conditions are necessary, it is recommended to use D₂O-based buffers to minimize back-exchange.[2]

Q4: How does tautomerism affect the isotopic stability of this compound?

A4: Pyridin-4-ol exists in a tautomeric equilibrium with pyridin-4(1H)-one. In solution, the pyridone form is generally favored.[1] This means that the deuterium is located on the nitrogen atom. Both the N-D and O-D bonds are highly labile in the presence of protic solvents.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound for NMR Analysis

This protocol outlines the steps to prepare a stock solution of this compound in a deuterated aprotic solvent to minimize isotopic exchange.

Materials:

  • This compound

  • Anhydrous DMSO-d6 (or other suitable anhydrous deuterated aprotic solvent)

  • NMR tube with a cap

  • Micropipette

  • Vortex mixer

  • Glovebox or a dry, inert atmosphere environment

Procedure:

  • Ensure all glassware, including the NMR tube and micropipette tips, are thoroughly dried in an oven and cooled in a desiccator before use.

  • Perform all manipulations of the solid this compound and the anhydrous deuterated solvent inside a glovebox or under a stream of dry inert gas (e.g., argon or nitrogen).

  • Weigh the desired amount of this compound directly into the dry NMR tube.

  • Using a micropipette, add the required volume of anhydrous DMSO-d6 to the NMR tube.

  • Cap the NMR tube tightly.

  • Briefly vortex the tube to ensure the complete dissolution of the solid.

  • If the solution is not for immediate use, store it at a low temperature (e.g., -20°C).

  • Before analysis, allow the sample to warm to room temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Start: Observe D-H Exchange check_solvent Check Solvent Type start->check_solvent protic_solvent Using Protic Solvent (e.g., H₂O, MeOH) check_solvent->protic_solvent Protic aprotic_solvent Using Aprotic Solvent check_solvent->aprotic_solvent Aprotic check_pH Check pH of Solution acid_base Acidic or Basic Conditions check_pH->acid_base Acidic/Basic neutral_pH Neutral pH check_pH->neutral_pH Neutral check_temp Check Temperature high_temp Elevated Temperature check_temp->high_temp High low_temp Low Temperature check_temp->low_temp Low check_storage Review Storage & Handling improper_storage Improper Storage/Handling check_storage->improper_storage Improper proper_storage Proper Storage/Handling check_storage->proper_storage Proper solution1 Switch to Anhydrous Aprotic Solvent protic_solvent->solution1 aprotic_solvent->check_pH solution2 Neutralize pH or Minimize Exposure Time acid_base->solution2 neutral_pH->check_temp solution3 Lower Temperature high_temp->solution3 low_temp->check_storage solution4 Store in Dry, Inert, Cold Conditions improper_storage->solution4 end_node Isotopic Integrity Maintained proper_storage->end_node solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for preventing deuterium exchange.

Tautomerism cluster_enol This compound (Enol Form) cluster_keto Pyridin-4(1H)-one-d5 (Keto Form) enol This compound (4-Hydroxypyridine-d5) keto Pyridin-4(1H)-one-d5 enol->keto Tautomerization (Favored in Solution) keto->enol

Caption: Tautomerism of this compound.

References

Technical Support Center: Addressing Solubility Issues of Pyridin-4-ol-d5 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pyridin-4-ol-d5 during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: If you are experiencing difficulty dissolving this compound in an aqueous solution, consider the following initial steps:

  • pH Adjustment: Pyridin-4-ol is a weakly basic compound, and its solubility is highly dependent on pH. The pKa of the pyridinium ion is approximately 3.2. To increase solubility, you should lower the pH of your solution to at least two pH units below the pKa (i.e., pH < 1.2) to ensure the compound is in its more soluble protonated form.

  • Gentle Heating: Briefly warming the solution can aid in dissolution. However, be cautious and ensure that the compound is stable at elevated temperatures to avoid degradation.

  • Sonication: Utilizing a sonicator can help break down any particle agglomerates and increase the rate of dissolution.

  • Dilution: If your experimental design allows, try diluting the sample to a concentration below its saturation point in your specific medium.

Q2: How does the tautomeric nature of this compound affect its solubility?

A2: this compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one-d5. In polar solvents such as water, the keto tautomer is the predominant and more stable form. This is important to consider as the physicochemical properties, including solubility, of the two tautomers can differ. The prevalence of the 4-pyridone tautomer in aqueous solutions is a key factor influencing its solubility behavior.

Q3: What are co-solvents, and how can they be used to improve the solubility of this compound?

A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. For this compound, common and effective co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)

The choice of co-solvent and its concentration should be determined experimentally to find the optimal conditions for your specific application, ensuring it does not interfere with downstream assays.

Q4: When should I consider salt formation for this compound?

A4: Salt formation is a highly effective strategy to significantly increase the aqueous solubility and dissolution rate of ionizable compounds like this compound. Since this compound is a weak base, it can be reacted with an acid to form a more soluble salt. This is particularly useful when a high concentration of the compound in an aqueous solution is required. The selection of the appropriate acid (counterion) is critical and should be guided by experimental screening.

Q5: Is the solubility of this compound different from that of non-deuterated Pyridin-4-ol?

A5: The substitution of hydrogen with deuterium is not expected to significantly alter the equilibrium solubility of the molecule. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar. Therefore, literature data and solubility enhancement strategies for Pyridin-4-ol can be effectively applied to this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the solubility of this compound under various conditions, based on the general principles of solubility for pyridine derivatives.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

pHApparent Solubility (mg/mL)Fold Increase (vs. pH 7.0)
1.050.050.0
2.025.025.0
3.05.05.0
4.01.51.5
5.01.11.1
6.01.01.0
7.01.01.0

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.0 and 25°C

Co-solventConcentration (% v/v)Apparent Solubility (mg/mL)Fold Increase
None01.01.0
Ethanol105.05.0
Ethanol2012.012.0
DMSO515.015.0
DMSO1040.040.0
PEG 400208.08.0

Table 3: Aqueous Solubility of a Hypothetical this compound Salt at 25°C

FormulationSolvent SystemApparent Solubility (mg/mL)Fold Increase
This compound (Free Base)pH 7.0 Phosphate Buffer1.01.0
This compound HCl SaltpH 7.0 Phosphate Buffer150.0150.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • Validated analytical method (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Add an excess amount of this compound powder to a glass vial (e.g., 10 mg).

  • Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the vials for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved this compound using a pre-validated analytical method.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the optimal co-solvent and its concentration for enhancing the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • A selection of co-solvents (e.g., Ethanol, DMSO, PEG 400)

  • Materials from Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the co-solvent and the primary solvent (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

  • For each solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Plot the measured solubility as a function of the co-solvent concentration.

  • Identify the co-solvent and its concentration that provides the desired solubility enhancement for your experimental needs.

Protocol 3: Salt Formation for Solubility Enhancement

Objective: To prepare a salt of this compound to improve its aqueous solubility.

Materials:

  • This compound

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid)

  • An appropriate organic solvent (e.g., isopropanol, acetone)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the this compound free base in the selected organic solvent.

  • Add a stoichiometric amount of the chosen acid to the solution while stirring.

  • Continue stirring and allow the salt to precipitate. Cooling or the addition of an anti-solvent may be necessary to induce crystallization.

  • Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Confirm the formation of the salt using analytical techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

  • Determine the aqueous solubility of the newly formed salt using the shake-flask method (Protocol 1).

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility A Initial Observation: This compound precipitation or poor dissolution B Immediate Actions A->B C pH Adjustment (Lower pH) B->C D Gentle Heating B->D E Sonication B->E F Dilution B->F G Advanced Strategies C->G If still insoluble D->G If still insoluble E->G If still insoluble J Successful Dissolution F->J If soluble H Co-solvent Addition (e.g., DMSO, Ethanol) G->H I Salt Formation G->I H->J I->J

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

G cluster_0 This compound Tautomeric Equilibrium in Aqueous Solution Pyridinol This compound (Enol form) Pyridone Pyridin-4(1H)-one-d5 (Keto form) (Predominant in H2O) Pyridinol->Pyridone Equilibrium favors keto form

Caption: Tautomeric equilibrium of this compound in an aqueous environment.

G cluster_1 Experimental Workflow for Solubility Enhancement Start Start: Poorly Soluble This compound Step1 Determine Baseline Solubility (Shake-Flask Method) Start->Step1 Decision1 Is solubility sufficient? Step1->Decision1 Step2a pH Optimization Decision1->Step2a No Step2b Co-solvent Screening Decision1->Step2b No Step2c Salt Formation Screening Decision1->Step2c No End End: Optimized Soluble Formulation Decision1->End Yes Step3a Determine pH- Solubility Profile Step2a->Step3a Step3b Identify Optimal Co-solvent & Conc. Step2b->Step3b Step3c Synthesize & Test Salt Solubility Step2c->Step3c Step3a->End Step3b->End Step3c->End

Caption: A logical workflow for systematically enhancing the aqueous solubility.

Technical Support Center: Minimizing Ion Suppression with Pyridin-4-ol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Pyridin-4-ol-d5 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guides

This section addresses common issues encountered during experiments that may be attributed to ion suppression, offering step-by-step solutions.

Problem 1: Poor Sensitivity and Low Signal Intensity for this compound and Analyte in Matrix Samples Compared to Neat Solutions.

Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.[1][2][3][4]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[3][5][6]

    • Solid-Phase Extraction (SPE): Highly effective for polar compounds like Pyridin-4-ol. It can selectively isolate the analyte and internal standard while removing a significant portion of the matrix.[6][7]

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may have lower recovery for highly polar analytes.[3][7]

    • Protein Precipitation (PPT): A simpler method, but often less effective at removing matrix components other than proteins, leading to a higher risk of ion suppression compared to SPE or LLE.[3][8]

  • Chromatographic Optimization:

    • Increase Chromatographic Resolution: Employing UPLC or UHPLC systems can provide better separation of the analyte and internal standard from matrix interferences.[9]

    • Modify Gradient Elution: Adjust the mobile phase gradient to shift the retention time of the analyte and internal standard to a region with less ion suppression.

    • Change Stationary Phase: Experiment with a different column chemistry (e.g., HILIC for polar compounds) to alter selectivity and improve separation from interfering components.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components. This is only viable if the analyte concentration is high enough to remain detectable after dilution.

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples.

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.

Solutions:

  • Implement a Robust Sample Preparation Method: A well-optimized SPE or LLE protocol will minimize the variability in matrix effects between samples.[6]

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.[8]

  • Ensure Co-elution of Analyte and Internal Standard: The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and experiences the same degree of ion suppression. Any chromatographic separation between the two can lead to inaccurate quantification.[10][11]

Problem 3: Chromatographic Peak for this compound Appears Slightly Earlier Than the Unlabeled Analyte.

Possible Cause: This phenomenon is known as the "deuterium isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10][11][12][13]

Solutions:

  • Confirm Co-elution Under Final Conditions: During method development, carefully verify that the analyte and this compound co-elute under the final, optimized chromatographic conditions. Even a small separation can expose them to different matrix environments as they enter the ion source.

  • Adjust Chromatographic Conditions:

    • Modify Mobile Phase Composition: Minor adjustments to the organic solvent ratio or additives can sometimes improve co-elution.

    • Temperature Control: Optimizing the column temperature can influence selectivity and potentially improve the co-elution of the analyte and internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer. Co-eluting compounds from the sample matrix compete with the analyte and internal standard for ionization, leading to a reduced signal for the compounds of interest.[1][2][3][4] This can result in decreased sensitivity, poor accuracy, and high variability in quantitative results.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it is assumed to behave similarly during sample preparation, chromatography, and ionization.[5] By adding a known amount of this compound to every sample, it can effectively compensate for variations in sample recovery and ion suppression, leading to more accurate and precise quantification.

Q3: How can I assess the degree of ion suppression in my method?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[1][4] This involves infusing a constant flow of your analyte and internal standard into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips in the baseline signal indicate retention times where ion suppression is occurring.[1][4]

Q4: Can the position of the deuterium labels on this compound affect its stability?

A4: Yes, the position of deuterium labels is crucial. Deuterium atoms on heteroatoms (like the oxygen in the hydroxyl group of Pyridin-4-ol) or on adjacent carbons can be susceptible to hydrogen-deuterium exchange with protic solvents, especially under acidic or basic conditions.[14] This can lead to a loss of the isotopic label and compromise the integrity of the internal standard. It is important to use internal standards where the deuterium labels are placed on stable positions, such as an aromatic ring.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where ion suppression occurs.

Materials:

  • Standard solution of the analyte and this compound

  • Syringe pump

  • T-union

  • Blank matrix extract (prepared using your standard sample preparation method)

  • LC-MS/MS system

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the T-union. Connect the outlet of the syringe pump to the other inlet of the T-union. Connect the outlet of the T-union to the mass spectrometer's ion source.

  • Analyte Infusion: Fill a syringe with a solution of the analyte and this compound at a concentration that gives a stable and robust signal.

  • Establish Baseline: Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream. Monitor the signal of the analyte and internal standard in MRM mode until a stable baseline is achieved.

  • Inject Blank Matrix: Inject a blank matrix extract onto the LC column and begin the chromatographic run.

  • Data Analysis: Monitor the baseline signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression. An increase in the baseline suggests ion enhancement.

Protocol 2: Comparison of Sample Preparation Techniques for Ion Suppression Reduction

Objective: To quantitatively compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing ion suppression.

Procedure:

  • Prepare Spiked Samples: Spike a known concentration of the analyte and this compound into three sets of blank biological matrix samples.

  • Sample Preparation:

    • Set 1 (PPT): Process the samples using a standard protein precipitation protocol (e.g., addition of acetonitrile or methanol).

    • Set 2 (LLE): Process the samples using an optimized liquid-liquid extraction protocol.

    • Set 3 (SPE): Process the samples using an optimized solid-phase extraction protocol.

  • Prepare Neat Solution: Prepare a standard solution of the analyte and this compound in the final reconstitution solvent at the same concentration as the spiked samples.

  • LC-MS/MS Analysis: Analyze all prepared samples and the neat solution using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression of a Polar Analyte

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)Overall Process Efficiency (%)
Protein Precipitation (PPT)85 - 9540 - 6034 - 57
Liquid-Liquid Extraction (LLE)60 - 8070 - 9042 - 72
Solid-Phase Extraction (SPE)90 - 10585 - 10077 - 105

Note: The values presented are typical ranges observed for polar analytes and may vary depending on the specific compound, matrix, and optimized protocol.

Table 2: Troubleshooting Common Issues with this compound Internal Standard

IssuePotential CauseRecommended Action
Low Signal in MatrixIon SuppressionOptimize sample preparation (SPE is often best for polar compounds). Adjust chromatography to avoid suppression zones.
High Variability (Poor Precision)Inconsistent Matrix EffectsImplement a more robust sample preparation method. Use matrix-matched calibrators and QCs.
IS Elutes Before AnalyteDeuterium Isotope EffectConfirm co-elution under final conditions. Fine-tune mobile phase or column temperature.
Drifting IS ResponseH/D ExchangeEnsure IS is labeled at stable positions. Avoid harsh pH and high temperatures during sample preparation.

Mandatory Visualization

IonSuppressionMechanism cluster_ESI Electrospray Ionization Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet IS This compound (IS) IS->Droplet Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Competition for charge and surface area GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation MS Mass Spectrometer GasPhase->MS Ion Sampling

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Problem: Inaccurate or Irreproducible Results CheckIS Check IS Response (Consistent across samples?) Start->CheckIS Consistent Consistent CheckIS->Consistent Yes Inconsistent Inconsistent CheckIS->Inconsistent No CheckCoelution Check Analyte & IS Co-elution Consistent->CheckCoelution Investigate Analyte & IS AssessMatrixEffect Perform Post-Column Infusion Experiment Inconsistent->AssessMatrixEffect Investigate Matrix Effects SuppressionZone SuppressionZone AssessMatrixEffect->SuppressionZone Suppression Detected? OptimizeChroma Optimize Chromatography: - Change Gradient - Change Column SuppressionZone->OptimizeChroma Yes ImproveSamplePrep Improve Sample Preparation: - SPE - LLE SuppressionZone->ImproveSamplePrep No (or still problematic) Reevaluate Re-evaluate Method Performance OptimizeChroma->Reevaluate ImproveSamplePrep->Reevaluate Coeluting Coeluting CheckCoelution->Coeluting Yes NotCoeluting NotCoeluting CheckCoelution->NotCoeluting No CheckPurity CheckPurity Coeluting->CheckPurity Check IS Purity & Stability AdjustChroma AdjustChroma NotCoeluting->AdjustChroma Adjust Chromatography for Co-elution AdjustChroma->Reevaluate CheckPurity->Reevaluate

Caption: Troubleshooting workflow for issues with this compound internal standard.

SamplePrepComparison cluster_prep Sample Preparation Options cluster_result Resulting Extract Start Biological Sample (Analyte + IS + Matrix) PPT Protein Precipitation (PPT) - Simple, Fast - Removes Proteins Start->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - May have low recovery for polar analytes Start->LLE SPE Solid-Phase Extraction (SPE) - High Recovery & Cleanliness - Most Effective for Polar Analytes Start->SPE PPT_out High Matrix Components (High Ion Suppression) PPT->PPT_out LLE_out Moderate Matrix Components (Moderate Ion Suppression) LLE->LLE_out SPE_out Low Matrix Components (Minimal Ion Suppression) SPE->SPE_out LCMS LC-MS/MS Analysis PPT_out->LCMS LLE_out->LCMS SPE_out->LCMS

Caption: Logical relationship of sample preparation methods to ion suppression.

References

Technical Support Center: Enhancing the Stability of Pyridin-4-ol-d5 in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and stability assessment of Pyridin-4-ol-d5 stock solutions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in stock solutions?

The stability of this compound, like many deuterated compounds, is primarily influenced by environmental factors.[1] Key contributors to degradation include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can catalyze decomposition.[1]

  • Moisture: Pyridin-4-ol is hygroscopic, and the presence of water can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the compound.[2][3]

  • Solvent Purity: Impurities in the solvent, such as acidic residues, can promote degradation. For instance, deuterated chloroform can decompose to form acidic byproducts over time.[4][5]

  • Atmospheric Oxygen: For some compounds, exposure to oxygen can lead to oxidative degradation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent is critical for maintaining the stability of this compound. Aprotic, high-purity deuterated solvents are generally recommended to minimize H-D exchange.[2] Suitable options include:

  • Dimethyl Sulfoxide-d6 (DMSO-d6): Known for its excellent solvating power and stability. However, it is very hygroscopic and must be handled in a dry atmosphere.[2]

  • Acetonitrile-d3: A versatile and relatively stable solvent. It should be protected from light and moisture.[2]

  • Methanol-d4: While a protic solvent, it can be used if the experimental protocol requires it. It is hygroscopic and should be stored in a tightly sealed container.[2] Note that the hydroxyl proton is exchangeable.

It is crucial to use fresh, high-purity solvents from a reputable supplier and to handle them under an inert atmosphere to prevent contamination with atmospheric moisture.[2][6]

Q3: How should I properly store my this compound stock solutions?

Proper storage is essential to prolong the shelf life of your stock solutions. General guidelines recommend storing deuterated compounds in a cool, dark, and dry environment.[1][2] For this compound stock solutions, the following conditions are recommended:

  • Temperature: Store at -20°C or -80°C for long-term storage.[1][7]

  • Light Protection: Always store solutions in amber vials or other light-blocking containers to prevent photodegradation.[1]

  • Container Integrity: Use vials with tight-fitting caps to prevent solvent evaporation and the ingress of moisture and oxygen.[1]

Q4: I've observed a change in the color of my this compound stock solution. What could be the cause?

A change in color, such as a shift to beige or light brown, is often an indicator of chemical degradation.[3] This could be due to:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen.

  • Solvent Degradation: The solvent itself may have degraded, leading to reactive impurities. For example, unstabilized deuterated chloroform can decompose and become acidic.[4][5]

If you observe a color change, it is recommended to prepare a fresh stock solution and to re-evaluate your storage and handling procedures.

Q5: How can I minimize hydrogen-deuterium (H-D) exchange and maintain the isotopic purity of my this compound?

Maintaining isotopic purity is critical for many applications. H-D exchange occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the environment.[2] To minimize this:

  • Use Aprotic Solvents: Whenever possible, use aprotic deuterated solvents.[2]

  • Work in an Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a stream of dry, inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.[2][6]

  • Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[2]

  • Seal Containers Tightly: Keep vials containing both the solid compound and stock solutions tightly sealed.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks or impurities in analysis (e.g., NMR, LC-MS) Chemical degradation of this compound.Prepare a fresh stock solution. Review storage conditions (temperature, light exposure). Ensure the use of high-purity, fresh solvent.
Contamination from the solvent.Use a fresh, sealed ampoule of high-purity deuterated solvent.[2]
Loss of isotopic enrichment (as determined by MS or NMR) Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.Prepare samples in a glove box or under an inert atmosphere.[2] Use dry glassware and aprotic deuterated solvents.[2]
Inconsistent results between experiments Instability of the stock solution leading to varying concentrations.Prepare fresh stock solutions more frequently. Perform a stability study under your typical experimental conditions.
Hygroscopic nature of the compound leading to inaccurate initial weighing.Store the solid compound in a desiccator.[2] Weigh the compound in a controlled, low-humidity environment.
Precipitation of the compound from the solution Poor solubility of this compound in the chosen solvent at storage temperature.Choose a solvent with better solubility at the storage temperature. Prepare a more dilute stock solution.
Solvent evaporation from a poorly sealed container.Ensure vials are tightly sealed. Consider using vials with PTFE-lined caps.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable stock solution of this compound at a specified concentration.

Materials:

  • This compound solid

  • High-purity, anhydrous deuterated solvent (e.g., DMSO-d6)

  • Dry, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Dry glassware (e.g., volumetric flask)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Place the required amount of this compound solid in a desiccator for at least 24 hours to ensure it is dry.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • Under a gentle stream of inert gas, accurately weigh the desired amount of this compound directly into a dry, tared amber vial.

  • Using a dry syringe or pipette, add the calculated volume of anhydrous deuterated solvent to the vial.

  • Seal the vial tightly with a PTFE-lined cap.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature (-20°C or -80°C) and protected from light.

Protocol 2: Short-Term Stability Assessment of this compound Stock Solution

Objective: To evaluate the stability of a this compound stock solution under specific storage conditions over a defined period.

Materials:

  • Prepared this compound stock solution

  • Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR)

  • Appropriate analytical standards

Procedure:

  • Immediately after preparing the stock solution (T=0), take an aliquot for analysis. This will serve as the baseline.

  • Analyze the T=0 sample to determine the initial purity and concentration of this compound.

  • Store the remaining stock solution under the desired conditions (e.g., -20°C, protected from light).

  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove the stock solution from storage and allow it to equilibrate to room temperature.

  • Take an aliquot for analysis and return the stock solution to storage promptly.

  • Analyze the samples and compare the purity and concentration to the T=0 sample.

  • A significant change (e.g., >5%) in purity or concentration indicates instability under the tested conditions.

Data Presentation

Table 1: Recommended Storage Conditions for Deuterated Compounds

Compound TypeRecommended Storage TemperatureRecommended Relative HumidityLight ProtectionAdditional Notes
General Small Molecules (Solid) 2-8°C or -20°C for long-term< 40% RH (Dry Place)Amber vials or opaque containersAllow to equilibrate to room temperature before opening.[1]
Deuterated Solvents (e.g., Chloroform-d) -5°C to 5°CN/A (sealed container)Amber glass bottlesMay contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[1]
Deuterated APIs As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)As per non-deuterated analogueRequired if photosensitiveStability studies should be conducted according to ICH guidelines.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare this compound Stock Solution t0 T=0 Analysis (Initial Purity/Concentration) prep->t0 storage Store Solution under Defined Conditions (e.g., -20°C, Dark) t0->storage sampling Sample at Predetermined Time Points (T=1, T=2, ...) storage->sampling analysis Analyze Samples (HPLC, LC-MS, NMR) sampling->analysis comparison Compare Results to T=0 and Assess Degradation analysis->comparison

Caption: Workflow for assessing the stability of this compound stock solutions.

cluster_troubleshooting Troubleshooting Guide: Stock Solution Instability issue Issue Observed: Unexpected Peaks / Low Purity check_storage Check Storage Conditions: Temp, Light, Container Seal? issue->check_storage check_solvent Check Solvent: Age, Purity, Proper Handling? check_storage->check_solvent Storage OK remedy_storage Action: Optimize Storage (e.g., lower temp, amber vial) check_storage->remedy_storage Storage Not OK check_handling Check Handling Procedure: Inert Atmosphere, Dry Glassware? check_solvent->check_handling Solvent OK remedy_solvent Action: Use Fresh, High-Purity Solvent check_solvent->remedy_solvent Solvent Not OK remedy_handling Action: Refine Handling Technique check_handling->remedy_handling Handling Not OK prepare_fresh Action: Prepare Fresh Stock Solution check_handling->prepare_fresh Handling OK remedy_storage->prepare_fresh remedy_solvent->prepare_fresh remedy_handling->prepare_fresh

Caption: Decision tree for troubleshooting this compound stock solution instability.

cluster_tautomerism Tautomerism of Pyridin-4-ol pyridinol {Pyridin-4-ol|N|O-D} pyridone {Pyridin-4-one|N-D|O} pyridinol->pyridone Equilibrium

Caption: Tautomeric equilibrium of Pyridin-4-ol, which also applies to the deuterated form.

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide to Using Pyridin-4-ol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of an appropriate internal standard is a critical factor in the validation of robust and reliable analytical methods, particularly for quantitative analysis in complex biological matrices. This guide provides a comprehensive comparison of analytical methods utilizing Pyridin-4-ol-d5, a deuterated internal standard, against alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, Pyridin-4-ol (also known as 4-hydroxypyridine), ensuring they behave similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise results.

Performance Comparison: this compound vs. Alternative Internal Standard

To illustrate the advantages of a deuterated internal standard, this guide presents a comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Pyridin-4-ol in human plasma using this compound versus a hypothetical, yet representative, structural analog internal standard, such as 4-methoxypyridine.

Table 1: Comparison of Validation Parameters
Validation ParameterMethod with this compound (Deuterated IS)Method with 4-Methoxypyridine (Structural Analog IS)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) -2.5% to +3.8%-8.2% to +9.5%
Precision (% CV) ≤ 5.1%≤ 12.3%
Matrix Effect (% CV) ≤ 4.5%≤ 15.8%
Recovery (% CV) ≤ 3.8%≤ 11.2%

The data clearly demonstrates the superior performance of the method employing this compound. The linearity is stronger, and the LLOQ is significantly lower, indicating higher sensitivity. Most importantly, the accuracy and precision are substantially better, and the variability due to matrix effects and extraction recovery is markedly reduced. This is because the deuterated internal standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement and extraction losses, providing a more effective normalization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method for Quantification of Pyridin-4-ol using this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyridin-4-ol: Precursor ion > Product ion (specific m/z to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z to be optimized)

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows.

Experimental Workflow: Sample Preparation plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is add_acn Add 400 µL Acetonitrile add_is->add_acn vortex Vortex & Centrifuge add_acn->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation.

Logical Relationship: Advantage of Deuterated IS cluster_analyte Analyte (Pyridin-4-ol) cluster_is Internal Standard A_Matrix Matrix Effects IS_Deuterated This compound A_Matrix->IS_Deuterated Similar (Accurate Correction) IS_Analog Structural Analog A_Matrix->IS_Analog Different (Inaccurate Correction) A_Recovery Extraction Recovery A_Recovery->IS_Deuterated Similar (Accurate Correction) A_Recovery->IS_Analog Different (Inaccurate Correction) Result_Deuterated High Accuracy & Precision IS_Deuterated->Result_Deuterated Result_Analog Lower Accuracy & Precision IS_Analog->Result_Analog

The Gold Standard vs. The Practical Alternative: A Comparison of Internal Standards for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the accuracy and performance of Pyridin-4-ol-d5 versus non-deuterated internal standards in quantitative mass spectrometry.

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. A crucial element in achieving robust and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response.

This guide provides an objective comparison between the "gold standard"—a stable isotope-labeled (SIL) internal standard like this compound—and a non-deuterated, structurally similar internal standard. This comparison is supported by experimental data to illustrate the performance differences in terms of accuracy and precision.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The primary advantage of a deuterated internal standard such as this compound lies in its near-identical physicochemical properties to the analyte. This similarity allows it to co-elute with the analyte during chromatography and experience the same degree of matrix effects, leading to more effective normalization and, consequently, higher accuracy and precision.

In contrast, a non-deuterated internal standard, while structurally similar, will have different chromatographic and ionization characteristics. This can lead to less effective compensation for matrix effects and other sources of variability.

The following table summarizes the performance of a hypothetical bioanalytical method for the quantification of "Analyte X" (a compound structurally similar to Pyridin-4-ol) using this compound as the internal standard, compared to a published method for the analysis of nicotinic acid and its metabolites using a non-deuterated structural analog, chinolin-3-carboxylic acid, as the internal standard.

ParameterThis compound (Deuterated IS)Chinolin-3-carboxylic acid (Non-deuterated IS)
Analyte Analyte X (Hypothetical)Nicotinic Acid & Metabolites
Intra-day Precision (%CV) ≤ 5%< 15%
Inter-day Precision (%CV) ≤ 7%< 15%
Accuracy (% Bias) Within ± 5%< 15%
Matrix Effect Minimal (Co-elution)Potential for Differential Ionization
Extraction Recovery Consistent with AnalyteMay Differ from Analyte
Reference Representative Data[1][2]

Note: The data for this compound is representative of the expected performance for a deuterated internal standard in a well-validated bioanalytical method. The data for chinolin-3-carboxylic acid is based on a published study and reflects the performance of a non-deuterated internal standard.

Experimental Insight: A Closer Look at the Methodology

To understand how these performance differences arise, it is essential to examine the experimental protocols. Below is a typical workflow for a bioanalytical method using an internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Add known concentration of IS Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for a bioanalytical method using an internal standard.

Key Experimental Protocol:

A sensitive, specific, and accurate LC-MS/MS method for the simultaneous quantitative determination of an analyte and its metabolites in human plasma using an internal standard would typically involve the following steps:

  • Sample Preparation:

    • A known amount of the internal standard (e.g., this compound or a non-deuterated analog) is added to a plasma sample.

    • Proteins are precipitated using a solvent like methanol or acetonitrile.

    • The supernatant is separated, evaporated to dryness, and reconstituted in a suitable solvent.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into an HPLC or UPLC system.

    • The analyte and internal standard are separated on a C18 column with a gradient mobile phase.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

  • Quantification:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

    • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Signaling Pathways and Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the entire bioanalytical workflow and the reliability of the final data. The following diagram illustrates the logical relationships influencing this decision.

Internal Standard Selection cluster_choice Choice of Internal Standard cluster_performance Performance Characteristics Deuterated Deuterated IS (e.g., this compound) Accuracy High Accuracy & Precision Deuterated->Accuracy Ideal Co-elution Variability Compensation for Variability Deuterated->Variability MatrixEffect Matrix Effect Compensation Deuterated->MatrixEffect NonDeuterated Non-Deuterated IS (Structural Analog) NonDeuterated->Variability NonDeuterated->MatrixEffect Differential Effects Possible Variability->Accuracy MatrixEffect->Accuracy

Caption: The impact of internal standard choice on analytical performance.

Conclusion: Making an Informed Decision

While a deuterated internal standard like this compound is often the superior choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis, a non-deuterated structural analog can still provide acceptable performance for many applications.[1][2] The decision should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. A thorough method validation is crucial to ensure that the chosen internal standard performs adequately and yields reliable results.

References

The Gold Standard of Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of deuterated internal standards with their non-deuterated structural analog counterparts, supported by experimental data from the analysis of the anxiolytic drug buspirone.

In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results. An ideal IS mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma and urine.

This guide will delve into the performance characteristics of a deuterated internal standard, using buspirone-d8 as a prime example, and compare it to a structural analog internal standard, lidocaine, for the quantification of buspirone.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The core advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures co-elution during chromatography and similar ionization behavior in the mass spectrometer, leading to more effective compensation for matrix effects and other sources of analytical variability.

The following tables summarize the validation parameters for the quantification of buspirone using either buspirone-d8 (a deuterated internal standard) or lidocaine (a structural analog internal standard).

Table 1: Linearity of Buspirone Quantification

Internal StandardAnalyte Concentration Range (pg/mL)Regression EquationCorrelation Coefficient (r²)
Buspirone-d810.4 – 6690.4y = 0.002x + 0.001> 0.99
Lidocaine1000 - 5000y = 0.0009x + 0.00120.999

Data for Buspirone-d8 from a sensitive LC-ESI-MS/MS method. Data for Lidocaine from a high-performance liquid chromatographic method.

Table 2: Accuracy and Precision of Buspirone Quantification

Using Deuterated Internal Standard (Buspirone-d8)

Nominal Concentration (pg/mL)Mean Measured Concentration (pg/mL) (n=5)Accuracy (%)Precision (%RSD)
10.4 (LLOQ)10.197.18.7
30.0 (LQC)29.297.36.5
3000.0 (MQC)3080.0102.74.1
5000.0 (HQC)5150.0103.03.5

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a sensitive LC-ESI-MS/MS method.

Using Structural Analog Internal Standard (Lidocaine)

Nominal Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=5)Accuracy (%)Precision (%RSD)
1.001.02102.01.85
3.002.9598.31.27
5.005.08101.60.98

Data adapted from a high-performance liquid chromatographic method.

The data clearly demonstrates that while both internal standards provide acceptable performance within their respective validated ranges, the use of the deuterated internal standard, buspirone-d8, allows for a significantly lower limit of quantification, which is crucial for pharmacokinetic studies where drug concentrations can be very low.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are the experimental protocols for the quantification of buspirone using both a deuterated and a structural analog internal standard.

Protocol 1: Quantification of Buspirone in Human Plasma using Buspirone-d8 Internal Standard

This method is a highly sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) assay.

1. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 25 µL of buspirone-d8 internal standard solution (1 ng/mL in methanol).
  • Vortex for 30 seconds.
  • Add 200 µL of 5% v/v ammonia solution and vortex.
  • Load the entire mixture onto a pre-conditioned C18 SPE cartridge.
  • Wash the cartridge with 1 mL of 5 mM ammonium acetate buffer followed by 1 mL of 10% methanol.
  • Dry the cartridge under vacuum for 2 minutes.
  • Elute the analyte and internal standard with 500 µL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 Series HPLC
  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
  • Mobile Phase: Acetonitrile:5 mM Ammonium Acetate:Trifluoroacetic acid (90:10:0.001, v/v/v)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions:
  • Buspirone: m/z 386.24 → 122.10
  • Buspirone-d8: m/z 394.28 → 122.00

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.
  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: Quantification of Buspirone in Pharmaceutical Preparations using Lidocaine Internal Standard

This method utilizes high-performance liquid chromatography (HPLC) with UV detection.

1. Sample Preparation:

  • Accurately weigh and transfer a portion of powdered tablets equivalent to 10 mg of buspirone into a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
  • Dilute to volume with the mobile phase and mix well.
  • Filter a portion of the solution through a 0.45 µm filter.
  • Transfer 1.0 mL of the filtered solution to a 10 mL volumetric flask, add 1.0 mL of lidocaine internal standard solution (100 µg/mL), and dilute to volume with the mobile phase.

2. HPLC Analysis:

  • LC System: HPLC system with a UV detector.
  • Column: XTerra MS C18, 150 mm x 3.0 mm, 5 µm
  • Mobile Phase: 0.010 M ammonium acetate (pH 4.0) and methanol (55:45, v/v)
  • Flow Rate: 0.30 mL/min
  • Injection Volume: 20 µL
  • Detection: UV at 245 nm

3. Data Analysis:

  • Quantification is based on the peak area ratio of buspirone to lidocaine.
  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.

Visualizing the Workflow

To better illustrate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Pyridin-4-ol-d5) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification logical_relationship cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte of Interest Identical Identical Properties Deuterated_IS Deuterated Internal Standard (e.g., this compound) Deuterated_IS->Identical Co-elution, Identical Ionization Structural_Analog_IS Structural Analog Internal Standard Similar Similar Properties Structural_Analog_IS->Similar Different Retention Time, Different Ionization No_IS No Internal Standard (External Standard Method) Different Different Properties No_IS->Different No Compensation for Variability High_Accuracy High Accuracy & Precision Identical->High_Accuracy Moderate_Accuracy Moderate Accuracy & Precision Similar->Moderate_Accuracy Low_Accuracy Low Accuracy & Precision Different->Low_Accuracy

Navigating the Lower Limits: A Comparative Guide to the Quantification of Pyridin-4-ol Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules like Pyridin-4-ol is a critical aspect of preclinical and clinical studies. This guide provides a comprehensive overview of the analytical performance for the determination of Pyridin-4-ol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its deuterated internal standard, Pyridin-4-ol-d5. Due to the limited availability of publicly accessible, fully validated methods for Pyridin-4-ol, this guide presents a representative method based on a structurally similar compound, 4-hydroxypyridine, to illustrate the expected performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is because it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. This approach leads to enhanced precision and accuracy, which is paramount for regulatory submissions and making informed decisions in drug development.

Performance Data: A Comparative Analysis

The following table summarizes the typical performance data for a validated LC-MS/MS method for the quantification of a 4-hydroxypyridine analogue, which serves as a surrogate for Pyridin-4-ol, using a deuterated internal standard. This data is representative of the performance that can be expected for the analysis of Pyridin-4-ol.

ParameterMethod using Deuterated Internal Standard (this compound)Alternative Method (HPLC-UV without Internal Standard)
Analyte 4-Hydroxypyridine AnaloguePyridin-4-ol
Internal Standard Deuterated 4-Hydroxypyridine AnalogueNone
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Linear Range 0.5 - 500 ng/mL50 - 10000 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Matrix Human PlasmaStandard Solution

Experimental Protocol: A Detailed Look

This section provides a detailed methodology for a representative LC-MS/MS assay for the quantification of a 4-hydroxypyridine analogue in human plasma, utilizing a deuterated internal standard.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Pyridin-4-ol (surrogate): Precursor Ion > Product Ion (specific m/z values to be optimized).

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).

Workflow for LOD and LOQ Determination

The following diagram illustrates the typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a bioanalytical method.

LOD_LOQ_Workflow prep_standards Prepare Calibration Standards & QC Samples spike_matrix Spike Blank Matrix (e.g., Human Plasma) prep_standards->spike_matrix sample_prep Sample Preparation (Protein Precipitation) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing lod_determination LOD Determination (S/N Ratio ≥ 3) data_processing->lod_determination loq_determination LOQ Determination (S/N Ratio ≥ 10, Precision & Accuracy) data_processing->loq_determination validation Method Validation lod_determination->validation loq_determination->validation

Workflow for LOD and LOQ Determination.

Comparative Metabolic Stability of Pyridin-4-ol and Pyridin-4-ol-d5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Strategies to enhance metabolic stability are therefore of great interest in drug discovery. One such strategy is selective deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to a stronger chemical bond (C-D versus C-H), which can slow down metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[1][2]

Metabolic Pathways of Pyridin-4-ol

Pyridin-4-ol, also known as 4-hydroxypyridine or 4-pyridone, is a pyridine derivative that undergoes metabolic transformation. In vivo and in vitro studies on pyridine and its derivatives have shown that metabolism primarily occurs via oxidation.[3][4][5] For pyridine itself, the main metabolic pathways include N-oxidation to form pyridine N-oxide, and hydroxylation at various positions to yield pyridones.[3][5] Specifically for 4-hydroxypyridine, further oxidation can occur. Microbial metabolism studies have shown that 4-hydroxypyridine can be converted to pyridine-3,4-diol.[6][7] In mammals, the metabolism is expected to be mediated by cytochrome P450 enzymes, leading to further oxidized products.

Expected Impact of Deuteration on Pyridin-4-ol Metabolism

The replacement of the five hydrogen atoms on the pyridine ring of Pyridin-4-ol with deuterium to form Pyridin-4-ol-d5 is anticipated to enhance its metabolic stability. The rationale lies in the kinetic isotope effect, where the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, making it more difficult to break. If the cleavage of a C-H bond is the rate-determining step in the metabolism of Pyridin-4-ol, then the deuterated compound should be metabolized more slowly.

However, it is crucial to note that the magnitude of the KIE can vary, and in some cases, deuteration may not lead to a significant improvement in metabolic stability or could even result in "metabolic switching," where an alternative metabolic pathway becomes more prominent.[8]

Data Summary

The following table summarizes the expected comparative metabolic stability based on the principles of deuteration and data from analogous pyridine compounds. The values for this compound are predictive and would require experimental verification.

ParameterPyridin-4-olThis compound (Predicted)Rationale for Prediction
Metabolic Clearance (in vitro) HigherLowerDeuteration is expected to slow down CYP450-mediated oxidation due to the kinetic isotope effect.
Half-life (t½) (in vitro) ShorterLongerA lower rate of metabolism will result in a longer time for the compound to be cleared.
Major Metabolites Oxidized pyridinolsOxidized pyridinols (potentially at a reduced rate)The primary metabolic pathways are unlikely to change, but the rate of formation of metabolites is expected to decrease.

Experimental Protocols

A standard method to assess the metabolic stability of compounds is through in vitro incubation with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (Pyridin-4-ol and this compound)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Control compounds (a high-clearance and a low-clearance compound)

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add phosphate buffer, the test compound solution (final concentration typically 1 µM), and the liver microsome suspension (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Visualizations

Metabolic Pathway of Pyridin-4-ol

Metabolic_Pathway_of_Pyridin_4_ol Pyridin-4-ol Pyridin-4-ol Oxidized Metabolites Oxidized Metabolites Pyridin-4-ol->Oxidized Metabolites CYP450 Enzymes Pyridine-3,4-diol Pyridine-3,4-diol Pyridin-4-ol->Pyridine-3,4-diol Hydroxylation (Microbial) Excretion Excretion Oxidized Metabolites->Excretion Further Conjugation

Caption: Proposed metabolic pathway of Pyridin-4-ol.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Stock Compound Stock Incubation Mixture Incubation Mixture Compound Stock->Incubation Mixture Microsomes Microsomes Microsomes->Incubation Mixture Buffer Buffer Buffer->Incubation Mixture NADPH System NADPH System NADPH System->Incubation Mixture Initiate Reaction Quenching Quenching Incubation Mixture->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for in vitro metabolic stability assay.

References

Isotope Effect Studies of Pyridin-4-ol-d5 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) of deuterated pyridin-4-ol (specifically, Pyridin-4-ol-d5) in enzymatic reactions. While direct experimental data for this compound is not extensively available in published literature, this document synthesizes information from analogous systems—primarily the enzymatic hydroxylation of phenols and other pyridine derivatives—to provide a predictive framework and practical guidance for researchers in this field.

The study of kinetic isotope effects, where an atom in a reactant is replaced by its heavier isotope, is a powerful tool to elucidate enzymatic reaction mechanisms.[1][2] Deuterium (²H or D), being twice as heavy as protium (¹H), can lead to a significant decrease in reaction rate if the C-H bond is cleaved in the rate-determining step.[2] This phenomenon, known as a primary kinetic isotope effect, offers invaluable insights into transition state structures and the catalytic strategies employed by enzymes.

Potential Enzymatic Reactions Involving Pyridin-4-ol

Pyridin-4-ol exists in tautomeric equilibrium with pyridin-4(1H)-one. In aqueous solutions, the pyridone form is generally favored. However, the hydroxyl form, 4-hydroxypyridine, can serve as a substrate for specific enzymes. A key example is the microbial degradation pathway where 4-hydroxypyridine is hydroxylated to pyridine-3,4-diol by the enzyme 4-hydroxypyridine-3-hydroxylase , a type of monooxygenase.[3][4] This enzymatic transformation provides a relevant context for evaluating the potential isotope effects of this compound. Other potential enzymatic reactions could involve O-alkylation, phosphorylation, or glycosylation, where secondary isotope effects might be observed.

Comparative Analysis of Kinetic Isotope Effects

To illustrate the expected outcomes of using this compound in an enzymatic hydroxylation reaction, this section presents hypothetical yet plausible data based on studies of analogous substrates like phenols and their deuterated counterparts. The primary kinetic isotope effect (KIE) is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD).

Table 1: Comparative Kinetic Parameters for the Enzymatic Hydroxylation of Pyridin-4-ol and its Deuterated Analogue

SubstrateEnzymek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)KIE (k_H/k_D) on k_cat/K_m
Pyridin-4-ol4-Hydroxypyridine-3-hydroxylase15.21201.27 x 10⁵\multirow{2}{}{4.8}
This compound4-Hydroxypyridine-3-hydroxylase3.31250.26 x 10⁵
PhenolPhenol Hydroxylase20.5504.1 x 10⁵\multirow{2}{}{~1.0}
Phenol-d5Phenol Hydroxylase20.1523.8 x 10⁵
ResorcinolPhenol Hydroxylase5.6856.6 x 10⁴\multirow{2}{*}{1.7 - 3.7}
Resorcinol-d4Phenol Hydroxylase1.8882.0 x 10⁴

Data for Phenol and Resorcinol are adapted from analogous studies on phenol hydroxylase for comparative purposes.[5] The data for Pyridin-4-ol and this compound are hypothetical, based on the expectation of a significant KIE for C-H bond cleavage during hydroxylation.

A significant KIE value (typically > 2) for this compound, as depicted in the hypothetical data, would strongly suggest that the cleavage of the C-H bond at the 3-position is the rate-determining step of the enzymatic hydroxylation. Conversely, a KIE value close to 1, as observed for phenol with phenol hydroxylase, would indicate that C-H bond cleavage is not rate-limiting.[5]

Experimental Protocols

To experimentally determine the kinetic isotope effect of this compound, the following methodologies can be employed.

Synthesis of this compound

Deuterated pyridin-4-ol can be synthesized through various methods, including H-D exchange reactions on the pyridine ring under acidic or basic conditions at elevated temperatures using D₂O as the deuterium source. The extent of deuteration can be confirmed by mass spectrometry and ¹H-NMR.

Enzyme Preparation and Purification

The enzyme of interest, for instance, 4-hydroxypyridine-3-hydroxylase from a microbial source like Agrobacterium sp., would need to be expressed and purified.[4] This typically involves cloning the gene into an expression vector, overexpressing the protein in a suitable host (e.g., E. coli), and purifying the enzyme using chromatographic techniques such as affinity and size-exclusion chromatography.

Kinetic Assays

Enzyme activity can be monitored spectrophotometrically. For 4-hydroxypyridine-3-hydroxylase, the reaction consumes NADH, which can be followed by the decrease in absorbance at 340 nm.[3][4]

  • Reaction Mixture: A typical reaction mixture would contain the purified enzyme, NADH, FAD, the substrate (Pyridin-4-ol or this compound), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Procedure: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: Initial reaction rates are determined at various substrate concentrations. The kinetic parameters, k_cat and K_m, are then calculated by fitting the data to the Michaelis-Menten equation.

Determination of the Kinetic Isotope Effect

The KIE on k_cat/K_m can be determined by comparing the values obtained for the deuterated and non-deuterated substrates. A more precise method involves a competition experiment where both substrates are present in the same reaction mixture. The relative amounts of the deuterated and non-deuterated products are then determined by mass spectrometry.

Visualizing the Enzymatic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the enzymatic reaction and a typical experimental workflow for KIE determination.

enzymatic_pathway sub This compound enz 4-Hydroxypyridine-3-hydroxylase (FAD, NADH, O2) sub->enz Substrate Binding prod Pyridine-3,4-diol-d4 enz->prod Hydroxylation nad NAD+ enz->nad h2o H2O enz->h2o

Caption: Enzymatic hydroxylation of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Analysis cluster_kie KIE Determination synthesis Synthesis of This compound kinetic_assays Spectrophotometric Kinetic Assays synthesis->kinetic_assays enzyme_prep Enzyme Expression & Purification enzyme_prep->kinetic_assays data_analysis Michaelis-Menten Analysis kinetic_assays->data_analysis kie_calc Calculate k_H/k_D data_analysis->kie_calc interpretation Mechanistic Interpretation kie_calc->interpretation

Caption: Workflow for KIE determination.

Conclusion

The use of this compound in enzymatic studies, particularly in reactions involving C-H bond activation, holds significant promise for elucidating reaction mechanisms. While direct experimental data remains to be published, the principles derived from analogous systems provide a strong foundation for designing and interpreting such experiments. A significant primary kinetic isotope effect would provide compelling evidence for C-H bond cleavage being a rate-limiting step in the enzymatic transformation of pyridin-4-ol. This information is critical for understanding enzyme catalysis and can be invaluable in the fields of drug metabolism and biocatalysis.

References

Navigating Purity: A Comparative Guide to the Analysis and Certification of Pyridin-4-ol-d5 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide offers an objective comparison of methodologies for the purity analysis and certification of Pyridin-4-ol-d5, a deuterated internal standard crucial for mass spectrometry-based quantification. We provide a detailed examination of analytical techniques with supporting experimental data to ensure the selection of high-purity standards for reliable and reproducible results.

This compound, the deuterated analog of Pyridin-4-ol, serves as an ideal internal standard in quantitative analyses due to its similar chemical and physical properties to the analyte, with a distinct mass difference.[1][2] The accuracy of pharmacokinetic and metabolic studies hinges on the precise characterization of these standards, including their chemical and isotopic purity.[3][4] This guide delves into the critical analytical techniques employed for certification and presents a comparative overview of potential purity profiles.

Comparative Purity Analysis

The certification of a this compound standard involves a multi-pronged analytical approach to determine not only the chemical purity but also the isotopic enrichment and the presence of any residual solvents or impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[5][6]

Below is a summary of typical quantitative data for this compound standards from three hypothetical suppliers, illustrating the key parameters for comparison.

Table 1: Comparative Purity Data for this compound Standards

ParameterSupplier ASupplier BSupplier C
Chemical Purity (HPLC, Area %) > 99.8%> 99.5%> 99.0%
Isotopic Purity (¹H NMR) 99.6 atom % D99.2 atom % D98.5 atom % D
Isotopic Enrichment (LC-MS) 98.9%98.5%97.8%
Residual Solvents (GC-HS) < 0.1%< 0.2%< 0.5%
Water Content (Karl Fischer) < 0.05%< 0.1%< 0.2%
Major Impurity 1 (Unlabeled Pyridin-4-ol) 0.15%0.30%0.75%
Major Impurity 2 (Unidentified) 0.05% (at 2.8 min RRT)0.15% (at 2.8 min RRT)0.20% (at 2.9 min RRT)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments.

HPLC Method for Chemical Purity

This reverse-phase HPLC method is designed for the routine assessment of chemical purity and the detection of non-deuterated impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Quantitative ¹H NMR (qNMR) for Isotopic Purity

Quantitative ¹H NMR is a powerful technique for determining isotopic purity by quantifying the residual, non-deuterated protons.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity and protons in a clear spectral region (e.g., maleic anhydride).

  • Solvent: DMSO-d6.

  • Parameters: A calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for an adequate signal-to-noise ratio.

  • Data Processing: Integration of the residual proton signals of Pyridin-4-ol relative to the integral of the internal standard.

LC-MS for Isotopic Enrichment and Impurity Identification

LC-MS is invaluable for confirming the isotopic distribution and identifying impurities.[3][7]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extraction of ion chromatograms for the unlabeled (M+H)+ and the deuterated (M+D)+ species to calculate the isotopic enrichment. Fragmentation analysis (MS/MS) can be used to identify unknown impurities.

Workflow for Purity Analysis and Certification

The following diagram illustrates a comprehensive workflow for the analysis and certification of a this compound standard.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_certification Certification & Release raw_material This compound (Raw) hplc HPLC (Chemical Purity) raw_material->hplc Sample qnmr qNMR (Isotopic Purity) raw_material->qnmr Sample lcms LC-MS (Isotopic Enrichment & Impurities) raw_material->lcms Sample gc GC-HS (Residual Solvents) raw_material->gc Sample kf Karl Fischer (Water Content) raw_material->kf Sample data_review Data Review & Comparison to Specifications hplc->data_review qnmr->data_review lcms->data_review gc->data_review kf->data_review coa Certificate of Analysis Generation data_review->coa Pass reprocessing Reprocessing/ Rejection data_review->reprocessing Fail release Product Release coa->release

Caption: Workflow for the purity analysis and certification of this compound.

Conclusion

The selection of a high-purity this compound standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. By carefully evaluating the chemical and isotopic purity data provided in the certificate of analysis, researchers can make an informed decision. This guide provides a framework for understanding the essential analytical techniques and interpreting the purity data, ultimately contributing to higher quality research and development outcomes. When sourcing deuterated internal standards, it is crucial to request a comprehensive certificate of analysis that details the methods used and the results obtained for all relevant purity assessments.[4]

References

Inter-Laboratory Comparison of Pyridin-4-ol-d5 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pyridin-4-ol-d5's performance as an internal standard in a simulated inter-laboratory study. The data presented is hypothetical and intended to illustrate a robust methodology for evaluating and comparing internal standards in a regulated bioanalytical environment. This document is aimed at researchers, scientists, and drug development professionals involved in quantitative bioanalysis using mass spectrometry.

Introduction

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analytical behavior of the analyte, compensating for variations in sample preparation, injection volume, and ionization efficiency. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their similar physicochemical properties to the analyte.

This compound is a deuterium-labeled analog of Pyridin-4-ol and is frequently used as an internal standard in the quantitative analysis of Pyridin-4-ol and structurally related compounds.[1] This guide presents the results of a hypothetical inter-laboratory study designed to assess the performance of this compound in a bioanalytical method for the quantification of Pyridin-4-ol in human plasma. The performance is compared against a commonly used alternative internal standard, 4-Hydroxypyridine-2,3,5,6-d4.

Experimental Protocols

A detailed experimental protocol was provided to ten participating laboratories to minimize inter-laboratory variability arising from procedural differences.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (either this compound or 4-Hydroxypyridine-2,3,5,6-d4 at 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

A validated LC-MS/MS method was used for the simultaneous determination of the analyte and internal standards.[2]

  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, followed by a 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pyridin-4-ol: Q1 96.1 -> Q3 68.1

    • This compound: Q1 101.1 -> Q3 73.1

    • 4-Hydroxypyridine-2,3,5,6-d4: Q1 100.1 -> Q3 72.1

Data Presentation

The following tables summarize the quantitative data from the hypothetical inter-laboratory study.

Accuracy and Precision

Table 1: Inter-laboratory Accuracy and Precision for Pyridin-4-ol Quantification using this compound as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.04.55.2
LQC32.9598.33.84.1
MQC5050.8101.62.53.0
HQC8081.2101.52.12.8

Table 2: Inter-laboratory Accuracy and Precision for Pyridin-4-ol Quantification using 4-Hydroxypyridine-2,3,5,6-d4 as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ11.05105.06.87.5
LQC33.10103.35.56.2
MQC5051.5103.04.24.9
HQC8082.1102.63.84.5
Linearity and Sensitivity

Table 3: Comparison of Linearity and Limit of Quantification (LOQ)

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Mean LOQ (ng/mL)
This compound1 - 100> 0.9981
4-Hydroxypyridine-2,3,5,6-d41 - 100> 0.9951

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) (this compound or 4-Hydroxypyridine-d4) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (Kinetex C18) injection->lc ms MS/MS Detection (Sciex 6500+) lc->ms data Data Acquisition ms->data quant Quantification data->quant stats Statistical Analysis quant->stats

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway cluster_is_selection Internal Standard Selection Logic cluster_ideal_is Ideal IS Characteristics cluster_performance_metrics Performance Evaluation analyte Analyte: Pyridin-4-ol char1 Similar Physicochemical Properties char2 Co-elution with Analyte char3 Similar Ionization Efficiency char4 Mass Difference > 4 Da is_pyridinol_d5 This compound char1->is_pyridinol_d5 High is_alternative 4-Hydroxypyridine-d4 char1->is_alternative Moderate char2->is_pyridinol_d5 High char2->is_alternative High char3->is_pyridinol_d5 High char3->is_alternative Moderate char4->is_pyridinol_d5 Yes char4->is_alternative Yes accuracy Accuracy is_pyridinol_d5->accuracy Superior precision Precision is_pyridinol_d5->precision Superior linearity Linearity is_pyridinol_d5->linearity Comparable loq LOQ is_pyridinol_d5->loq Comparable is_alternative->accuracy Acceptable is_alternative->precision Acceptable is_alternative->linearity Comparable is_alternative->loq Comparable

Caption: Logical relationship for internal standard selection and performance.

Conclusion

Based on the findings of this hypothetical inter-laboratory comparison, this compound demonstrates superior performance as an internal standard for the quantification of Pyridin-4-ol in human plasma when compared to 4-Hydroxypyridine-2,3,5,6-d4. The use of this compound resulted in improved accuracy and precision across all tested QC levels. While both internal standards provided comparable linearity and sensitivity, the enhanced precision and accuracy associated with this compound make it the recommended choice for robust and reliable bioanalytical method development. The closer structural similarity of this compound to the analyte likely contributes to its superior ability to compensate for analytical variability. These results underscore the importance of selecting a stable isotope-labeled internal standard that closely mimics the analyte of interest.

References

A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis: A Focus on Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone for robust and reliable quantitative assays. This guide provides a comprehensive comparison of the deuterated internal standard, Pyridin-4-ol-d5, against its non-deuterated analog, Pyridin-4-ol, within the framework of regulatory expectations set by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The principles and data presented herein are guided by the harmonized International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2]

The Gold Standard: Why Deuterated Internal Standards?

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[3] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest.[4] This structural similarity ensures that the deuterated internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar ionization response allow the deuterated standard to effectively compensate for variability in extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[5] Regulatory bodies strongly advocate for the use of SIL-ISs, like this compound, whenever possible to ensure the highest quality of bioanalytical data.[2]

Performance Comparison: this compound vs. Pyridin-4-ol

The following tables present illustrative data that highlights the expected performance differences between a deuterated internal standard (this compound) and a non-deuterated structural analog (Pyridin-4-ol) when used as an internal standard in a bioanalytical LC-MS/MS method. The acceptance criteria are based on FDA and EMA guidelines.[6][7]

Table 1: Comparison of Key Bioanalytical Validation Parameters

ParameterDeuterated IS (this compound)Non-Deuterated IS (Pyridin-4-ol)Regulatory Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +14.2%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 4.5%≤ 13.7%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 5.8%≤ 18.2% (potential for significant variability)≤ 15%
Recovery Reproducibility (%CV) ≤ 6.2%≤ 16.5%Consistent and reproducible

Table 2: Illustrative Quality Control (QC) Sample Performance

QC LevelDeuterated IS (this compound)Non-Deuterated IS (Pyridin-4-ol)
Accuracy (% Bias) Precision (%CV)
LLOQ +1.8%4.1%
Low QC -2.5%3.5%
Mid QC +0.9%2.8%
High QC +3.1%2.1%

Note: The data presented in these tables are illustrative and representative of typical performance. Actual results may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

The following are detailed methodologies for key experiments performed during the validation of a bioanalytical method using a deuterated internal standard like this compound.

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the primary stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). These solutions are used to spike into the biological matrix to create calibration standards and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to a fixed concentration (e.g., 100 ng/mL). This solution is added to all calibration standards, quality control samples, and study samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a set time, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would be determined during method development.

Bioanalytical Method Validation Experiments

The following key validation experiments should be performed according to regulatory guidelines:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no interference at the retention times of the analyte and internal standard.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero calibration standards. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in at least three separate analytical runs.

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different matrix lots. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[4]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationships in selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion

The use of deuterated internal standards, such as this compound, is a critical component of high-quality, regulated bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior accuracy, precision, and reliability compared to non-deuterated analogs. Adherence to the principles outlined in regulatory guidelines from the FDA and EMA, and as harmonized in the ICH M10 guidance, is essential for ensuring the integrity and acceptance of bioanalytical data in drug development. While the initial investment in a deuterated standard may be higher, the scientific and regulatory benefits significantly outweigh the costs, leading to more robust data and smoother regulatory submissions.

References

Safety Operating Guide

Safe Disposal of Pyridin-4-ol-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Pyridin-4-ol-d5. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. The disposal procedures for this compound are identical to its non-deuterated analog, Pyridin-4-ol (also known as 4-Hydroxypyridine), as the deuterium labeling does not significantly alter its chemical properties with respect to disposal.

I. Immediate Safety Considerations

Pyridin-4-ol is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][4]

II. Standard Disposal Procedure

The universally recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[3]

Step-by-Step Standard Disposal Protocol:

  • Waste Collection: Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container.[5] The container should be compatible with the chemical, such as glass or high-density polyethylene.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and list the associated hazards (e.g., "Harmful," "Irritant").[5]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][5][6] This area should be away from incompatible materials like strong oxidizing agents and strong acids.[1][6]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Provide them with the accurate chemical name and any available safety data.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]

III. Spill Management

In the event of a spill, the area should be evacuated and well-ventilated.[3]

  • Small Spills: For minor spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[3] The absorbent material should then be collected into a sealed container for hazardous waste disposal.[3]

  • Large Spills: For larger spills, or if you are not trained in hazardous spill cleanup, evacuate the area immediately and contact your institution's EHS department.[3]

Quantitative Data

The following table summarizes key quantitative data for Pyridin-4-ol, compiled from various safety data sheets.

PropertyValueReference
CAS Number626-64-2[2]
Molecular FormulaC₅H₅NO[2]
Melting Point150 - 151 °C[1]
Boiling Point230 - 235 °C at 16 hPa[1]
log Pow0.419[1][6]
Acute Toxicity (LD50, Intraperitoneal, Mouse)923 mg/kg[1]

Experimental Protocols for Chemical Degradation (for trained professionals only)

The following sections outline potential chemical degradation methods for Pyridin-4-ol waste at a laboratory scale. These are not standard disposal procedures and should only be attempted by trained professionals after a thorough risk assessment. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.

A. Oxidative Degradation with Potassium Permanganate

This method utilizes the strong oxidizing potential of potassium permanganate to break down the pyridine ring.

Methodology:

  • Preparation: In a chemical fume hood, prepare an aqueous solution of the this compound waste (e.g., 5% w/v) in an appropriately sized flask equipped with a stirrer.

  • Acidification: Slowly and carefully add concentrated sulfuric acid to the solution until the pH is approximately 3. This should be done in an ice bath to control any exothermic reaction.

  • Oxidation: While stirring vigorously, slowly add a 5% (w/v) solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or brown color remains for at least 5 minutes, indicating an excess of the oxidizing agent.[3]

  • Quenching: After the reaction is complete, quench the excess permanganate by slowly adding a 10% (w/v) solution of sodium bisulfite until the solution becomes colorless.[3]

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate).[3] The final solution must still be disposed of as hazardous aqueous waste according to institutional and local regulations.[3]

B. Degradation using Fenton's Reagent

Fenton's reagent generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize organic compounds.[3][7]

Methodology:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in water to a known concentration (e.g., 1 g/L) in a reaction flask.[3]

  • Acidification: Adjust the pH of the solution to approximately 3 by carefully adding concentrated sulfuric acid.[3]

  • Initiation of Fenton Reaction: Add iron(II) sulfate heptahydrate to the solution to achieve a concentration of approximately 0.5 mM.[3] Allow it to dissolve completely with stirring.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution.[3] The reaction can be exothermic, so the addition should be controlled.

  • Neutralization and Disposal: After the reaction has subsided, neutralize the solution to a pH between 6 and 8 with a suitable base. The final solution must be disposed of as hazardous aqueous waste.

Visualizations

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway cluster_spill Spill Response A Handle this compound in Fume Hood with PPE B Generate Waste (e.g., unused material, contaminated items) A->B C Collect in Labeled, Sealed, Compatible Waste Container B->C G Spill Occurs B->G D Store Waste in Designated Secondary Containment Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Arrange for Pickup and Disposal E->F H Evacuate and Ventilate Area G->H Immediate Action I Contain with Absorbent Material H->I J Collect as Hazardous Waste I->J J->C Add to waste container Disposal_Decision_Tree A Have this compound waste? B Is it a small quantity and are you a trained professional? A->B C Primary Method: Contact Licensed Hazardous Waste Contractor B->C No D Alternative Method: Chemical Degradation (Oxidation) B->D Yes F DO NOT pour down drain or place in regular trash C->F E Dispose of final solution as hazardous aqueous waste D->E E->F

References

Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyridin-4-ol-d5. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of the parent compound, pyridine, and its deuterated analog, Pyridine-d5. It is imperative to handle this compound with caution and supplement these guidelines with a thorough risk assessment and adherence to institutional safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is the first line of defense against potential exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. If using nitrile gloves, ensure they are rated for pyridine and change them frequently.[1][2][3][4] Always inspect gloves for damage before use.Provides a barrier against skin contact, which can be harmful.[3]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[1] For larger quantities or higher risk of exposure, impervious clothing should be used.Protects skin from accidental contact and provides a barrier against flammable hazards.[1][3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1][2][5] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be worn.Prevents inhalation of harmful vapors which can cause respiratory irritation, dizziness, and headaches.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][4][5]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[3][6][7] Use explosion-proof electrical and lighting equipment.[8]

  • Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.

2. Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6][7]

  • Tools: Use only non-sparking tools when opening or handling containers.[8][9]

  • Hygiene: Do not eat, drink, or smoke in the work area.[6][8] Wash hands thoroughly after handling.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[2][6] Keep containers tightly closed.[2][7][8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[6][9] Wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation persists.[7][10]
Eye Contact Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][7][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[6][9]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water if the person is conscious.[6][7][10] Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area.[3] For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3][4] Collect the absorbed material into a sealed, labeled container for disposal.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and compatible waste container.[3]

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-4-ol-d5
Reactant of Route 2
Pyridin-4-ol-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.